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5-Chloro-2-(trifluoromethoxy)benzamide Documentation Hub

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  • Product: 5-Chloro-2-(trifluoromethoxy)benzamide
  • CAS: 1092461-18-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Chloro-2-(trifluoromethoxy)benzamide

This technical guide provides a comprehensive analysis of 5-Chloro-2-(trifluoromethoxy)benzamide , a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical candidates.[1] Propert...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Chloro-2-(trifluoromethoxy)benzamide , a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical candidates.[1]

Properties, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1) is a disubstituted benzamide derivative characterized by the presence of a lipophilic trifluoromethoxy (-OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) group ortho to the amide functionality. This molecule represents a critical scaffold in medicinal chemistry, leveraging the "super-lipophilic" nature of the -OCF

group to enhance membrane permeability and metabolic stability compared to its methoxy analogs. This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns for researchers in drug discovery and process chemistry.

Physicochemical Profile

The molecule features a benzene ring substituted at the 1, 2, and 5 positions. The electronic interplay between the electron-withdrawing amide and trifluoromethoxy groups creates a unique electrostatic landscape.

PropertyValue / Description
IUPAC Name 5-Chloro-2-(trifluoromethoxy)benzamide
CAS Number 1092461-18-1
Molecular Formula C

H

ClF

NO

Molecular Weight 239.58 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
LogP (Predicted) ~2.5 – 2.8 (High lipophilicity due to -OCF

)
pKa (Amide) ~15-16 (Weakly acidic N-H)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors (Amide O, Ether O, F atoms)
Structural Analysis
  • Ortho-Effect: The bulky -OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group at the 2-position exerts significant steric pressure on the amide group, forcing it out of coplanarity with the aromatic ring. This "twisted" conformation can be exploited in drug design to lock bioactive conformations.
    
  • Electronic Deactivation: Both the -Cl and -OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     groups are electron-withdrawing by induction, making the aromatic ring electron-deficient and resistant to oxidative metabolism.
    

Synthetic Pathways

The synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide typically proceeds via the activation of its corresponding benzoic acid precursor.[1] Direct electrophilic substitution on the benzamide is avoided due to the deactivating nature of the substituents.

Primary Synthetic Route: Acid Chloride Activation

This is the most reliable laboratory-scale method, ensuring high purity and yield.[1]

  • Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid.[1]

  • Activation: Conversion to the acid chloride using Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride.
    
  • Amidation: Nucleophilic acyl substitution with aqueous or gaseous Ammonia.

Workflow Diagram (DOT)

SynthesisPath cluster_conditions Process Parameters Acid 5-Chloro-2-(trifluoromethoxy) benzoic acid AcidChloride Acid Chloride Intermediate Acid->AcidChloride Activation Reagent1 SOCl2 / DMF (cat.) Reflux, 2h Reagent1->AcidChloride Product 5-Chloro-2-(trifluoromethoxy) benzamide AcidChloride->Product Amidation Reagent2 NH3 (aq) or NH3 (g) 0°C to RT Reagent2->Product Anhydrous Conditions Anhydrous Conditions Exothermic Quench Exothermic Quench

Caption: Step-wise synthesis from the benzoic acid precursor via acid chloride activation.

Alternative Route: Nitrile Hydrolysis[1]
  • Precursor: 5-Chloro-2-(trifluoromethoxy)benzonitrile.[1]

  • Reagents: H

    
    O
    
    
    
    / NaOH (Radziszewski reaction) or concentrated H
    
    
    SO
    
    
    .
  • Note: This route is preferred if the nitrile is available, as it avoids the handling of corrosive thionyl chloride.

Reactivity & Transformations

Researchers utilize this scaffold as a stable core for further diversification.

Amide Functionalization
  • Dehydration: Treatment with POClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or SOCl
    
    
    
    converts the amide back to the nitrile (5-Chloro-2-(trifluoromethoxy)benzonitrile).
  • Hoffman Rearrangement: Reaction with Brngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    /NaOH yields the corresponding aniline  (5-Chloro-2-(trifluoromethoxy)aniline), a valuable intermediate for urea or sulfonamide synthesis.
    
Aromatic Substitution (EAS)

The ring is highly deactivated.

  • Electrophilic Attack: If forced (e.g., nitration), substitution is predicted to occur at the C6 position (ortho to the Chlorine, para to the -OCF

    
     group), as the C3 position is sterically crowded between the amide and the -OCF
    
    
    
    .

Medicinal Chemistry Applications

The Trifluoromethoxy Advantage

The -OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 group is often termed a "super-halogen" or "super-ether" in drug design.
  • Metabolic Stability: Unlike a methoxy (-OCHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) group, the -OCF
    
    
    
    group cannot undergo O-dealkylation by Cytochrome P450 enzymes due to the strength of the C-F bonds and the lack of abstractable protons.
  • Lipophilicity: It significantly increases LogP (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    ), improving blood-brain barrier (BBB) penetration.
  • Conformational Locking: The size of the -OCF

    
     group restricts rotation, potentially locking the pharmacophore in an active conformation for receptor binding.
    
Target Classes
  • Kinase Inhibitors: Used as a solvent-exposed tail to modulate solubility.[1]

  • Ion Channel Modulators: The electronegative fluorine atoms can interact with specific residues in the channel pore.

Safety & Handling Protocol

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the amide is generally air-stable.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before disposal.[1]

References

  • PubChem Compound Summary. (2025). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (Analogous Structure Data). National Center for Biotechnology Information.[1] Link

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties.[4] ChemMedChem.[1][2] (Discusses the metabolic stability and lipophilicity of OCF3).

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzamide (Analogous Safety Data). Merck KGaA.[1] Link

  • SynQuest Laboratories. (2025). Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)benzamide.[1]Link

Sources

Exploratory

5-Chloro-2-(trifluoromethoxy)benzamide molecular weight and formula

Technical Monograph: 5-Chloro-2-(trifluoromethoxy)benzamide Executive Summary This technical guide profiles 5-Chloro-2-(trifluoromethoxy)benzamide , a specialized fluorinated intermediate used in the synthesis of agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Chloro-2-(trifluoromethoxy)benzamide

Executive Summary

This technical guide profiles 5-Chloro-2-(trifluoromethoxy)benzamide , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical candidates. Distinguished by the presence of the trifluoromethoxy group (–OCF₃), this molecule serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug design.[1]

The –OCF₃ substituent, often termed a "super-halogen," possesses unique electronic properties—combining high electronegativity with significant lipophilicity (Hansch π value ≈ 1.04)—making this benzamide derivative a superior bioisostere to its chloro- or trifluoromethyl- analogs for penetrating lipid bilayers and resisting oxidative metabolism.

Physicochemical Identity

The following data characterizes the target molecule. Note that while the amide itself is often synthesized in situ or on-demand, its identity is anchored by its commercially available benzoic acid precursor.

PropertyValueNotes
IUPAC Name 5-Chloro-2-(trifluoromethoxy)benzamide
Molecular Formula C₈H₅ClF₃NO₂
Molecular Weight 239.58 g/mol Average Mass
Monoisotopic Mass 238.9961 DaUseful for HRMS identification
Precursor CAS 959749-82-7 Refers to 5-Chloro-2-(trifluoromethoxy)benzoic acid
Physical State Solid (Crystalline)Typically white to off-white needles
Solubility DMSO, Methanol, DCMLow aqueous solubility due to –OCF₃
Lipophilicity (cLogP) ~2.5 - 2.8Estimated; driven by –OCF₃ and –Cl

Structural Analysis & Pharmacophore Implications

The efficacy of this scaffold in medicinal chemistry stems from the specific arrangement of its substituents.

  • 2-Trifluoromethoxy Group (–OCF₃):

    • Conformation: The –OCF₃ group often adopts a conformation orthogonal to the phenyl ring to minimize steric clash, creating a unique 3D volume distinct from a planar –OCH₃ group.

    • Metabolic Block: The C–F bonds are among the strongest in organic chemistry (~116 kcal/mol), effectively blocking metabolic oxidation at the 2-position.

  • 5-Chloro Substituent:

    • Provides a secondary handle for halogen bonding or further cross-coupling (e.g., Suzuki-Miyaura) if the amide is used as a core scaffold rather than a final product.

  • Primary Amide (–CONH₂):

    • Acts as a dual hydrogen bond donor/acceptor, critical for anchoring the molecule in protein active sites (e.g., serine protease or kinase hinge regions).

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Analysis Figure 1: Pharmacophore contributions of the scaffold. Molecule 5-Chloro-2-(trifluoromethoxy)benzamide OCF3 2-Trifluoromethoxy Group (Lipophilicity & Metabolic Stability) Molecule->OCF3 Chloro 5-Chloro Group (Halogen Bonding / Steric Fill) Molecule->Chloro Amide Primary Amide (H-Bond Donor/Acceptor) Molecule->Amide Target Biological Target (Enzyme Pocket / Receptor) OCF3->Target Hydrophobic Interaction Chloro->Target Selectivity Amide->Target H-Bond Network

Synthetic Protocol

Since the amide is frequently generated from the stable acid precursor, the following protocol describes the conversion of 5-chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7) to the target benzamide. This method prioritizes yield and purity.

Reaction Scheme

Synthesis_Pathway Figure 2: Two-step synthesis via acyl chloride activation. Acid 5-Chloro-2-(trifluoromethoxy) benzoic acid (CAS 959749-82-7) AcidChloride Intermediate: Acid Chloride Species Acid->AcidChloride Activation (Reflux, 2h) SOCl2 Reagent: SOCl2 (Thionyl Chloride) Cat. DMF SOCl2->AcidChloride NH3 Reagent: NH3 (aq) or NH3 (g) Product TARGET: 5-Chloro-2-(trifluoromethoxy) benzamide NH3->Product AcidChloride->Product Amination (0°C -> RT)

Detailed Methodology

Step 1: Activation (Acid Chloride Formation)

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 eq of 5-chloro-2-(trifluoromethoxy)benzoic acid in anhydrous dichloromethane (DCM) or toluene.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 2-3 drops).

  • Addition: Dropwise add 1.5 eq of Thionyl Chloride (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
  • Reaction: Heat to reflux (approx. 40°C for DCM, 80°C for toluene) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or LC-MS (as methyl ester aliquot).

  • Workup: Concentrate in vacuo to remove excess

    
     and solvent. The residue (crude acid chloride) is used immediately.
    

Step 2: Amination

  • Preparation: Redissolve the crude acid chloride in anhydrous THF or 1,4-dioxane.

  • Ammonolysis: Cool the solution to 0°C. Slowly introduce excess Ammonia (

    
    ). This can be done by bubbling anhydrous 
    
    
    
    gas or adding concentrated ammonium hydroxide (
    
    
    , 28-30%).
  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Isolation:

    • If using aqueous ammonia: Dilute with water and extract with Ethyl Acetate (3x).

    • If using gas: Filter off the ammonium chloride (

      
      ) precipitate.
      
  • Purification: Wash the organic layer with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide Protons: Two broad singlets (or one broad hump) typically between δ 7.5 – 8.2 ppm (

      
      ).
      
    • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.4 – 7.8 ppm) corresponding to the 1,2,5-substitution pattern.

  • ¹⁹F NMR:

    • –OCF₃ Signal: A singlet typically around δ -58.0 ppm. (Distinct from –CF₃ which appears around -62 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed peak at m/z ~240.0.

    • Isotope Pattern: Distinctive Chlorine pattern (

      
      : 
      
      
      
      ratio of 3:1).

References

  • Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General reference for -OCF3 properties).
  • Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard protocol for amide synthesis via acid chlorides).

Sources

Foundational

Spectroscopic Profile of 5-Chloro-2-(trifluoromethoxy)benzamide: A Technical Guide

Introduction: Unveiling the Molecular Architecture 5-Chloro-2-(trifluoromethoxy)benzamide is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

5-Chloro-2-(trifluoromethoxy)benzamide is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, characterized by a chlorinated benzene ring substituted with a trifluoromethoxy group and a primary amide, necessitates a robust analytical framework for unambiguous identification and quality control. This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-(trifluoromethoxy)benzamide, offering researchers, scientists, and drug development professionals a comprehensive reference for its structural elucidation.

The strategic placement of the chloro, trifluoromethoxy, and benzamide functionalities imparts unique electronic and steric properties to the molecule, which are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and gaining insights into its chemical behavior. This guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

Molecular Identity and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic data.

PropertyValueSource
Molecular Formula C₈H₅ClF₃NO
Molecular Weight 239.58 g/mol
CAS Number 886499-31-8
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=O)N)OC(F)(F)F

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms. For 5-Chloro-2-(trifluoromethoxy)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Caption: A generalized workflow for the acquisition and processing of NMR data.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.2br s1HAmide (-NHa)Amide protons are often broad due to quadrupole effects of the ¹⁴N nucleus and chemical exchange.
~ 7.6 - 7.9br s1HAmide (-NHb)The two amide protons may be diastereotopic and appear as separate signals, often broad.
~ 7.5 - 7.7d1HAr-HAromatic proton ortho to the amide group.
~ 7.3 - 7.5dd1HAr-HAromatic proton meta to both the amide and chloro groups.
~ 7.1 - 7.3d1HAr-HAromatic proton ortho to the chloro group.

Note: Predicted chemical shifts are based on the analysis of similar substituted benzamides and computational prediction tools. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C=OCarbonyl carbon of the amide group.
~ 145 - 150Ar-C-OAromatic carbon attached to the trifluoromethoxy group.
~ 130 - 135Ar-C-ClAromatic carbon attached to the chlorine atom.
~ 120 - 130Ar-CHAromatic methine carbons.
~ 115 - 125 (q)-OCF₃Carbon of the trifluoromethoxy group, split into a quartet by the three fluorine atoms.
¹⁹F NMR Spectroscopy: A Fluorine-Specific Probe

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this molecule, it will show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

Predicted ¹⁹F NMR Data:

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -58 to -62s-OCF₃

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

Experimental Protocol: IR Data Acquisition

Caption: A standard workflow for acquiring an IR spectrum.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3100Medium-Strong, BroadN-H stretchPrimary Amide (-CONH₂)
~ 3050Weak-MediumC-H stretchAromatic C-H
~ 1680StrongC=O stretchAmide I band
~ 1600MediumN-H bendAmide II band
1400 - 1600MediumC=C stretchAromatic ring
1250 - 1000StrongC-F stretchTrifluoromethoxy (-OCF₃)
800 - 600Medium-StrongC-Cl stretchAryl-Chloride

The presence of a strong absorption band for the C=O stretch and the characteristic N-H stretching and bending vibrations are definitive indicators of the amide functionality. The strong C-F stretching bands confirm the presence of the trifluoromethoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: A general workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data:

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected to be observed, confirming the molecular weight of 239.58 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

The fragmentation of 5-Chloro-2-(trifluoromethoxy)benzamide is likely to proceed through several key pathways:

  • Loss of the amide group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group can lead to the loss of the CONH₂ radical, resulting in a fragment ion.

  • Loss of the trifluoromethoxy group: Fragmentation may involve the loss of the -OCF₃ group.

  • Cleavage of the aromatic ring: Further fragmentation of the aromatic ring can also occur.

Fragmentation M [M]⁺˙ m/z 239/241 F1 [M - NH₂]⁺ m/z 223/225 M->F1 - •NH₂ F2 [M - OCF₃]⁺ m/z 154/156 M->F2 - •OCF₃ F3 [C₇H₃ClFO]⁺˙ m/z 157/159 F1->F3 - CO

Caption: A plausible fragmentation pathway for 5-Chloro-2-(trifluoromethoxy)benzamide in mass spectrometry.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the characterization of 5-Chloro-2-(trifluoromethoxy)benzamide. While direct experimental data is not ubiquitously available, the combination of predicted spectra, analysis of analogous compounds, and fundamental spectroscopic principles allows for a confident structural assignment. This technical guide serves as a valuable resource for researchers, enabling them to verify the identity and purity of this compound in their scientific endeavors, from synthetic chemistry to drug discovery. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural elucidation of this and other complex organic molecules.

References

  • PubChem. 5-chloro-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]

  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-856. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • NIST Chemistry WebBook. [Link]

Exploratory

Technical Evaluation of 5-Chloro-2-(trifluoromethoxy)benzamide: A Scaffold-Centric Approach

Executive Summary & Chemical Rationale This technical guide outlines the in vitro evaluation strategy for 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 654-94-4). While often utilized as a synthetic intermediate, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This technical guide outlines the in vitro evaluation strategy for 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 654-94-4). While often utilized as a synthetic intermediate, this scaffold possesses distinct pharmacophoric features making it a high-value "fragment" for hit-to-lead optimization in antimicrobial and oncology pipelines.

The evaluation strategy is predicated on two structural pillars:

  • The Trifluoromethoxy (

    
    ) Group:  A bioisostere of the methoxy group, it significantly enhances lipophilicity (
    
    
    
    value
    
    
    +1.04) and conformational flexibility compared to a trifluoromethyl (
    
    
    ) group. It is critical for membrane permeability and blood-brain barrier (BBB) penetration.
  • The 5-Chloro Substituent: Provides metabolic blockade at the para-position relative to the amide, preventing rapid oxidative clearance by Cytochrome P450 enzymes.

This guide details the protocols for establishing the Structure-Activity Relationship (SAR) of this scaffold, focusing on metabolic stability, physicochemical profiling, and target engagement (specifically bacterial FtsZ inhibition, a common target for benzamide derivatives).

Evaluation Workflow Visualization

The following diagram illustrates the logical flow of the evaluation, moving from physicochemical baselines to complex biological systems.

EvaluationWorkflow cluster_0 Phase I: Physicochemical cluster_1 Phase II: ADME Stability cluster_2 Phase III: Biological Activity Solubility Kinetic Solubility (Nephelometry) Microsomal Microsomal Stability (RLM/HLM + NADPH) Solubility->Microsomal Qualifies LogD LogD 7.4 (Shake Flask) PPB Plasma Protein Binding (Equilibrium Dialysis) LogD->PPB Predicts FtsZ Target Assay: FtsZ GTPase Inhibition Microsomal->FtsZ Stability Confirmed Cytotox Safety Screen: Mammalian Cytotoxicity (MTT) FtsZ->Cytotox Hit Validation

Caption: Integrated workflow for evaluating lipophilic benzamide scaffolds. Blue: Physicochemical; Red: Metabolic Stability; Green: Biological Potency.

Module 1: Physicochemical & ADME Profiling

Given the high lipophilicity associated with the


 group, the primary risk for this scaffold is poor aqueous solubility and high protein binding.
Kinetic Solubility Assay (Nephelometry)

Rationale: The


 group increases hydrophobicity. We must determine the concentration at which the compound precipitates to validate subsequent biological data.

Protocol:

  • Stock Preparation: Dissolve 5-Chloro-2-(trifluoromethoxy)benzamide in DMSO to 10 mM.

  • Dilution: Serial dilute into pH 7.4 phosphate-buffered saline (PBS) (final DMSO concentration <1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Measure light scattering using a nephelometer (e.g., BMG LABTECH).

  • Analysis: The solubility limit is defined as the concentration where scattering intensity exceeds the background by 3 standard deviations.

Microsomal Metabolic Stability

Rationale: The 5-Chloro substitution is designed to block metabolic soft spots. We validate this by exposing the compound to liver microsomes.

Protocol:

  • System: Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: 1 µM test compound + Microsomes + 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expert Insight: Expect high stability (


 min) due to the electron-withdrawing nature of both the Cl and 

groups, which deactivates the phenyl ring against CYP450 oxidation.

Module 2: Functional Target Potency (FtsZ Inhibition)

Benzamide derivatives are well-documented inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a bacterial tubulin homolog essential for cell division.[1] The


 group aids in penetrating the bacterial cell wall.
GTPase Activity Assay

Rationale: FtsZ polymerizes in a GTP-dependent manner. Inhibitors like benzamides stabilize or destabilize FtsZ, altering its GTP hydrolysis rate.

Protocol:

  • Protein: Recombinant S. aureus or E. coli FtsZ (5 µM).

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

  • Compound Addition: Incubate FtsZ with 5-Chloro-2-(trifluoromethoxy)benzamide (0.1 µM – 100 µM) for 10 minutes at 30°C.

  • Initiation: Add 1 mM GTP.

  • Detection: Measure free phosphate release using a Malachite Green reagent at 630 nm after 30 minutes.

  • Control: Use PC190723 (a known benzamide FtsZ inhibitor) as a positive control.

Mechanistic Pathway Visualization

The following diagram details the hypothesized mechanism of action where the benzamide core interferes with Z-ring assembly.

FtsZ_Mechanism Compound 5-Chloro-2-(trifluoromethoxy)benzamide FtsZ_Monomer FtsZ Monomer Compound->FtsZ_Monomer Allosteric Binding Inhibition Inhibition of GTP Hydrolysis (Stabilization/Destabilization) Compound->Inhibition Induces GTP GTP Binding FtsZ_Monomer->GTP Polymerization Polymerization (Protofilaments) GTP->Polymerization Z_Ring Z-Ring Assembly Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Inhibition->Polymerization Blocks

Caption: Mechanism of Action. The benzamide scaffold binds allosterically to FtsZ, disrupting GTP hydrolysis and preventing Z-ring formation.

Module 3: Safety & Selectivity (Cytotoxicity)

To validate the compound as a viable lead, we must ensure the cytotoxicity is specific to the target (e.g., bacteria) and not general membrane disruption caused by the lipophilic


 group.
MTT Assay (Mammalian Cells)

Cell Lines: Vero (Monkey kidney epithelial) or HepG2 (Human liver).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compound (serial dilutions 1–100 µM) for 48h.

  • Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Metric: Calculate

    
     (Cytotoxic Concentration 50%).
    

Success Criteria:

  • Selectivity Index (SI):

    
    .
    

Summary of Key Parameters

ParameterAssay MethodDesired OutcomeRelevance
Lipophilicity Shake Flask / HPLCLogD

2.5 - 3.5
Membrane permeability (

effect).
Metabolic Stability Microsomal (RLM)

min
5-Cl prevents rapid oxidation.
Target Potency FtsZ GTPase

µM
Validates benzamide pharmacophore.
Cytotoxicity MTT (Vero Cells)

µM
Ensures safety window.

References

  • Bi, Y., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (PMC). [Link]

  • Stokes, N. R., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity.[1] MDPI, Molecules. [Link]

  • PubChem. (2025).[2] Compound Summary: 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide.[2] National Library of Medicine. [Link]

  • Wang, J., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2-(trifluoromethoxy)benzamide

[1] Executive Summary This technical guide outlines the physicochemical characterization strategy for 5-Chloro-2-(trifluoromethoxy)benzamide , a critical intermediate scaffold in medicinal chemistry and agrochemical desi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines the physicochemical characterization strategy for 5-Chloro-2-(trifluoromethoxy)benzamide , a critical intermediate scaffold in medicinal chemistry and agrochemical design.[1] Unlike its trifluoromethyl (-CF₃) analog, the trifluoromethoxy (-OCF₃) variant presents unique conformational flexibility and lipophilic properties (Hansch


 value 

+1.[1]04) that significantly alter bioavailability and solid-state behavior.[1][2]

This document serves as a protocol-driven manual for researchers, prioritizing the differentiation of this molecule from structural bioisosteres and establishing a self-validating analytical control strategy.

Molecular Architecture & Theoretical Profiling

Before physical handling, we must establish the theoretical baseline to guide experimental parameters. The presence of both a chlorine atom and a trifluoromethoxy group on the benzamide core creates a distinct electronic push-pull system.

Structural Identity[1][3]
  • IUPAC Name: 5-Chloro-2-(trifluoromethoxy)benzamide[1]

  • CAS Number: 1092461-18-1 (Note: Distinct from the -CF₃ analog CAS 654-94-4)[1]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 239.58 g/mol [1]

Electronic & Steric Analysis

The -OCF₃ group is a "super-lipophile."[1] Unlike the rigid -CF₃ group, the ether linkage in -OCF₃ allows the


 moiety to rotate out of the aromatic plane.[1]
  • Electronic Effect: Both -Cl (position 5) and -OCF₃ (position 2) are electron-withdrawing groups (EWG) via induction.[1] This reduces the electron density on the amide nitrogen, theoretically increasing its acidity (lowering pKa of the N-H bond) compared to unsubstituted benzamide.

  • Conformational Lock: The -OCF₃ group at the ortho position likely induces a twist in the amide bond relative to the phenyl ring due to steric hindrance, potentially disrupting planar crystal packing.

Table 1: Predicted vs. Typical Physicochemical Parameters

ParameterPredicted ValueRationale
LogP (Lipophilicity) 2.8 – 3.2High lipophilicity driven by -OCF₃ and -Cl substituents.[1]
pKa (Amide NH₂) ~13–14EWGs stabilize the conjugate base slightly more than benzamide.
pKa (Carbonyl O) ~ -1.5EWGs reduce basicity of the carbonyl oxygen.[1]
Melting Point 115°C – 135°CLower than para-substituted analogs due to ortho-steric disruption.[1]

Solid-State Characterization (The "Form")

The solid-state form dictates solubility and bioavailability.[1] Because benzamides are prone to polymorphism (different crystal packing arrangements), a rigorous screening protocol is required.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine melting point onset, enthalpy of fusion (


), and detect polymorphs.
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (allows escaping volatiles to prevent pan deformation).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Critical Step: If an endotherm is observed followed by an exotherm, it indicates a melt-recrystallization event (metastable

      
       stable polymorph transition).
      
Powder X-Ray Diffraction (PXRD)

Objective: Generate a unique "fingerprint" for the crystalline lattice.

  • Scan Parameters: 2

    
     range of 3° to 40°; Step size 0.02°; Scan speed 1°/min.
    
  • Success Criterion: Sharp, defined Bragg peaks indicate high crystallinity. A "halo" pattern indicates amorphous material (which is less stable but more soluble).

Solution-State Dynamics & Method Development

Developing a robust HPLC method is the prerequisite for all purity and stability studies. Due to the lack of ionizable groups in the physiological pH range (pH 1–7), pH modification of the mobile phase is less critical for retention but vital for peak shape.

HPLC Method Development Strategy

The high lipophilicity requires a strong organic modifier.

Table 2: Recommended HPLC Conditions

ParameterSettingRationale
Column C18 (L1) End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmHigh carbon load needed to retain the lipophilic -OCF₃ moiety.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid suppresses silanol activity on the column; improves amide peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for this compound.
Gradient 5% B to 95% B over 10 minsSteep gradient required to elute the highly retained parent peak.
Detection UV @ 230 nmAmide

transition. Avoid 210 nm (solvent cutoff noise).
Visualization: Analytical Workflow

The following diagram illustrates the decision tree for characterizing this specific molecule, distinguishing it from general workflows by emphasizing the lipophilicity check.

CharacterizationWorkflow cluster_0 Iterative Optimization Start Synthesis / Procurement (CAS 1092461-18-1) ID_Check Identity Verification (NMR/MS) Start->ID_Check 1H-NMR (d6-DMSO) SolidState Solid State Profiling (DSC / XRD) ID_Check->SolidState Confirm Structure Solubility Solubility Screening (Aq vs. Organic) SolidState->Solubility Define Form MethodDev HPLC Method Dev (High % Organic) Solubility->MethodDev Solvent Selection LogP LogP Determination (Shake Flask / HPLC) MethodDev->LogP Retention Correlation Stability Forced Degradation (Hydrolysis) MethodDev->Stability Purity Baseline

Figure 1: Integrated physicochemical characterization workflow emphasizing the dependency of method development on solubility data.

Lipophilicity & Solubility Protocols

Understanding the partition coefficient (LogP) is critical because the -OCF₃ group can lead to non-specific binding in biological assays.[1]

Protocol: HPLC-Based LogP Estimation (High Throughput)

While the Shake-Flask method is the "Gold Standard," it is material-intensive.[1] Use this HPLC surrogate method for rapid estimation.

  • Standards: Prepare a calibration mixture of 5 reference benzamides with known LogP values (range 1.0 – 4.0).

  • Injection: Inject the reference mix and the 5-Chloro-2-(trifluoromethoxy)benzamide sample using the isocratic version of the method in Table 2 (e.g., 50:50 ACN:Water).[1]

  • Calculation:

    • Calculate the capacity factor (

      
      ) for all peaks: 
      
      
      
      (where
      
      
      is the dead time).
    • Plot LogP (y-axis) vs. Log(

      
      ) (x-axis) for standards.[1]
      
    • Interpolate the sample's LogP from the linear regression equation.

    • Note: Expect the -OCF₃ analog to elute significantly later than a standard chloro-benzamide.[1]

Stability & Forced Degradation[1]

The amide bond is robust, but the electron-withdrawing nature of the substituents makes the carbonyl carbon more electrophilic, potentially increasing susceptibility to alkaline hydrolysis.

Hydrolysis Pathway

Under basic conditions (0.1 N NaOH), the amide may hydrolyze to 5-Chloro-2-(trifluoromethoxy)benzoic acid .[1]

Degradation Monitoring Protocol:

  • Stress: Dissolve 1 mg/mL sample in 50:50 ACN:0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Neutralize: Quench with equal volume 0.1 N HCl.

  • Analyze: Inject on HPLC.

  • Success Criteria: Mass balance > 95% (Area of Parent + Area of Degradant

    
     Initial Area).
    

DegradationPathway Parent 5-Chloro-2-(trifluoromethoxy) benzamide Inter Tetrahedral Intermediate Parent->Inter OH- Attack Product 5-Chloro-2-(trifluoromethoxy) benzoic acid Inter->Product Elimination Ammonia NH3 Inter->Ammonia Leaving Group

Figure 2: Predicted alkaline hydrolysis pathway.[1] The -OCF3 group remains intact; the amide bond is the labile point.[1]

References

  • PubChem. (n.d.).[4] Compound Summary: 5-Chloro-2-(trifluoromethoxy)benzamide (CAS 1092461-18-1).[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Search by structure/CAS as direct URL varies by index update).

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[5][6][7] ChemMedChem. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • FDA Guidance for Industry. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.[2][7] Retrieved from [Link]

Sources

Exploratory

Lipophilicity and Membrane Permeability of 5-Chloro-2-(trifluoromethoxy)benzamide

Executive Summary: The Fluorine Advantage In the optimization of benzamide scaffolds for CNS or agrochemical applications, 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 654-94-4) represents a critical case study in balanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of benzamide scaffolds for CNS or agrochemical applications, 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 654-94-4) represents a critical case study in balancing polarity and lipophilicity.

While the primary amide moiety (-CONH₂) typically limits passive diffusion due to high desolvation energy, the strategic placement of the trifluoromethoxy (-OCF₃) group at the ortho position creates a unique "molecular shield." This guide details the physicochemical mechanics driving this molecule's membrane permeability and provides validated protocols for its characterization.

Key Physicochemical Metrics (Predicted):

Property Value (Approx.) Impact on Permeability
Molecular Weight 239.58 g/mol High (Small molecule < 500 Da)
cLogP 2.6 – 2.9 Optimal for passive diffusion (Lipinski compliant)
Topological PSA ~43 Ų Excellent (< 90 Ų suggests BBB permeability)

| H-Bond Donors | 2 | Moderate |

Molecular Architecture & Physicochemical Profile

The "Magic Methyl" Replacement

The -OCF₃ group is often termed a "super-lipophilic" version of a methoxy group. Unlike a standard methoxy (-OCH₃), the fluorine atoms withdraw electron density from the oxygen, significantly reducing its capacity as a hydrogen bond acceptor.

  • Conformational Locking: The -OCF₃ group is sterically demanding (similar to an isopropyl group) and often forces the amide group out of planarity with the benzene ring. This "orthogonal conformation" disrupts crystal packing energy, enhancing solubility in lipid bilayers.

  • Metabolic Shielding: The C-F bond strength (~485 kJ/mol) renders the position impervious to oxidative metabolism (e.g., O-dealkylation), a common failure point for -OCH₃ analogs.

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the functional contribution of each substituent to the molecule's overall permeability profile.

G Core Benzene Core Cl 5-Chloro (-Cl) +0.71 pi (Lipophilicity) Metabolic Blocker Core->Cl Substitution OCF3 2-Trifluoromethoxy (-OCF3) +1.04 pi (Lipophilicity) Reduces H-Bond Acceptance Core->OCF3 Ortho-Substitution Amide Benzamide (-CONH2) -1.49 pi (Polarity) H-Bond Donor (Solubility) Core->Amide Functional Group Permeability Result: Balanced Permeability (LogP ~2.8) Cl->Permeability Increases Lipophilicity OCF3->Permeability Modulates Solvation Amide->Permeability Limits Diffusion

Figure 1: Component analysis of 5-Chloro-2-(trifluoromethoxy)benzamide showing the vector sum of substituent effects on lipophilicity.

Lipophilicity Assessment: The "Grease" Factor

For this molecule, LogP (partition coefficient of neutral species) is the dominant metric over LogD (distribution coefficient) because the benzamide nitrogen is very weakly basic (pKa < -1.5) and will remain neutral at physiological pH (7.4).

Theoretical Calculation (Hansch Analysis)

To validate experimental results, we first derive the theoretical LogP ($ \pi $ values are approximate):




Note: Correction factors for ortho-substitution steric interference may raise this value closer to 2.8.
Protocol: Shake-Flask Method (OECD 107)

While HPLC is faster, the Shake-Flask method remains the gold standard for validating reference standards.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffer (pH 7.4, pre-saturated with octanol).

Workflow:

  • Preparation: Dissolve 1 mg of 5-Chloro-2-(trifluoromethoxy)benzamide in 10 mL of pre-saturated n-octanol.

  • Equilibration: Add 10 mL of pre-saturated buffer. Vortex for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Membrane Permeability Dynamics

Lipophilicity alone does not guarantee permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the preferred high-throughput method for this compound class because it isolates passive diffusion from active transport (efflux).

Why PAMPA for Benzamides?

Caco-2 cell lines express P-glycoprotein (P-gp). Some benzamides are P-gp substrates. To determine if poor permeability is due to intrinsic properties or efflux, compare PAMPA (passive only) vs. Caco-2 (passive + active).

  • High PAMPA / Low Caco-2: Indicates P-gp efflux liability.

  • High PAMPA / High Caco-2: Ideal drug candidate profile.

Detailed PAMPA Protocol

This protocol uses a Hexadecane/Lecithin membrane to mimic the gastrointestinal barrier.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Artificial Membrane Oil: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

Step-by-Step Methodology:

PAMPA Prep 1. Preparation Dissolve compound in DMSO (10mM) Dilute to 50µM in PBS (pH 7.4) Coat 2. Membrane Coating Add 5µL 2% DOPC/Dodecane to Donor Filter Prep->Coat Assembly 3. Assembly Fill Acceptor (200µL Buffer) Fill Donor (150µL Sample) Sandwich Plates Coat->Assembly Incubate 4. Incubation 4 Hours @ 25°C Humidity Chamber (Prevent Evap) Assembly->Incubate Analyze 5. Analysis Separate Plates LC-MS/MS of Donor & Acceptor Incubate->Analyze

Figure 2: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).

Validation Criteria (Self-Validating System):

  • Mass Balance: The sum of the compound in Donor + Acceptor + Membrane must be >80% of the initial amount. If <80%, the compound is trapped in the lipid layer (high retention).

  • Reference Standards: Run Carbamazepine (High Permeability Marker) and Ranitidine (Low Permeability Marker) in parallel.

Calculation of Effective Permeability (


): 


  • 
    : Concentration in acceptor at time 
    
    
    
    .
  • 
    : Filter area (
    
    
    
    ).
  • 
    : Volume of donor and acceptor.
    

Implications for Drug Design[1][2][3][4]

Blood-Brain Barrier (BBB) Penetration

The combination of the 5-Cl and 2-OCF₃ groups pushes the LogP into the 2.5–3.0 range, which is the "sweet spot" for CNS penetration.

  • Rule of Thumb: If LogP > 2 and PSA < 90 Ų, the compound is likely CNS active.

  • Prediction for Subject: With a PSA of ~43 Ų (amide only) and LogP ~2.8, 5-Chloro-2-(trifluoromethoxy)benzamide is predicted to be highly BBB permeable.

Oral Bioavailability

The -OCF₃ group enhances lipophilicity, improving absorption in the GI tract. However, the amide group can be a site for hydrolysis. The steric bulk of the ortho-OCF₃ group provides a "steric umbrella," protecting the amide bond from rapid enzymatic hydrolysis in the liver, thereby potentially improving half-life (


).

References

  • Physicochemical Properties of Fluorinated Benzamides Source: PubChem Compound Summary for CID 5274059 (Related Analog). URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry Source: MDPI, Molecules 2025. URL:[Link]

  • Permeability of Aromatic Carboxylic Acids and Amides Source: PubMed / Biophysical Journal. URL:[Link]

Protocols & Analytical Methods

Method

5-Chloro-2-(trifluoromethoxy)benzamide as a pharmaceutical intermediate

Executive Summary 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1 ) serves as a critical "linchpin" intermediate in the synthesis of lipophilic pharmaceutical and agrochemical scaffolds. Its structural value li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1 ) serves as a critical "linchpin" intermediate in the synthesis of lipophilic pharmaceutical and agrochemical scaffolds. Its structural value lies in the trifluoromethoxy (


)  group—a superior bioisostere for chlorine or methyl groups that enhances metabolic stability and membrane permeability without significantly altering steric bulk.[1]

This guide provides a comprehensive technical workflow for researchers utilizing this intermediate. It covers its synthesis from the benzoic acid precursor, its pivotal transformation into 5-Chloro-2-(trifluoromethoxy)aniline (a high-value pharmacophore), and its application in generating benzoxazolinone scaffolds.

Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name 5-Chloro-2-(trifluoromethoxy)benzamide
CAS Number 1092461-18-1
Molecular Formula

Molecular Weight 239.58 g/mol
Key Precursor 5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7)
Key Downstream 5-Chloro-2-(trifluoromethoxy)aniline (CAS 326-64-7)
The "Fluorine Effect" in Drug Design

The


 group is electronically unique.[1] Unlike the electron-withdrawing 

group, the oxygen atom in

allows for electron donation via resonance while maintaining strong inductive electron withdrawal.
  • Metabolic Shielding: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism by cytochrome P450 enzymes.[1]

  • Lipophilicity Modulation: The

    
     group increases 
    
    
    
    , facilitating Blood-Brain Barrier (BBB) penetration in CNS-active agents [1].
  • Conformational Locking: In benzamides, the ortho-

    
     group can restrict rotation, locking the pharmacophore into a bioactive conformation.
    

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from the benzoic acid precursor to the aniline "warhead" via the benzamide intermediate.[1]

G Acid Precursor: 5-Chloro-2-(trifluoromethoxy) benzoic acid (CAS 959749-82-7) Chloride Intermediate: Acid Chloride Acid->Chloride SOCl2, Reflux Benzamide TARGET: 5-Chloro-2-(trifluoromethoxy) benzamide (CAS 1092461-18-1) Chloride->Benzamide NH3 (aq/gas) Aniline Downstream API Block: 5-Chloro-2-(trifluoromethoxy) aniline (CAS 326-64-7) Benzamide->Aniline Hofmann Rearrangement (NaOCl/NaOH or TCCA) Benzox Scaffold: 5-Chloro-2-benzoxazolinone Benzamide->Benzox Oxidative Cyclization (Alternative Path)

Figure 1: Synthetic lineage of 5-Chloro-2-(trifluoromethoxy)benzamide showing upstream sourcing and downstream diversification.[2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of the Benzamide (Amidation)

Objective: Conversion of 5-Chloro-2-(trifluoromethoxy)benzoic acid to the target benzamide.[2]

Reagents:

  • Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (1.5 eq) with DMF cat.[1]
    
  • Reagent: Ammonium Hydroxide (

    
    , 28%) or Ammonia gas.[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , suspend the benzoic acid in anhydrous DCM.
    
  • Chlorination: Add

    
     dropwise.[1] Reflux for 2-3 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases and the solution becomes clear.
    • Quality Check: Aliquot quenched with MeOH should show methyl ester by TLC/LC-MS.

  • Concentration: Evaporate excess

    
     under reduced pressure (use a caustic scrubber trap). Re-dissolve the crude acid chloride in fresh DCM.
    
  • Amidation: Cool the solution to 0°C. Slowly add aqueous

    
     (excess) or bubble 
    
    
    
    gas while stirring vigorously. The reaction is exothermic; maintain temp <10°C to prevent hydrolysis back to acid.[1]
  • Workup: Stir for 1 hour at RT. Filter the precipitate (crude benzamide).[1] Wash with water to remove ammonium salts and cold hexane to remove non-polar impurities.[1]

  • Drying: Vacuum dry at 45°C.

Expected Yield: 85-95% Appearance: White to off-white crystalline solid.

Protocol B: Hofmann Rearrangement (Benzamide Aniline)

Objective: Transformation into the primary amine pharmacophore (CAS 326-64-7). Significance: This is the primary industrial application of this benzamide.

Mechanism: The reaction proceeds via an N-bromoamide intermediate, followed by base-promoted rearrangement to an isocyanate, which hydrolyzes to the amine.

Hofmann Start Benzamide NBr N-Bromoamide Start->NBr NaOCl / NaOH Iso Isocyanate (R-N=C=O) NBr->Iso Rearrangement (-Br, -Na+) Carb Carbamic Acid Iso->Carb H2O End Aniline (Product) Carb->End -CO2

Figure 2: Mechanistic pathway of the Hofmann Rearrangement.

Reagents:

  • Substrate: 5-Chloro-2-(trifluoromethoxy)benzamide (1.0 eq)

  • Oxidant: Sodium Hypochlorite (NaOCl, 10-13% solution) OR Trichloroisocyanuric Acid (TCCA).

  • Base: Sodium Hydroxide (NaOH) (2.5 eq).[1]

  • Solvent: Water/1,4-Dioxane mixture (to solubilize the lipophilic benzamide).

Step-by-Step Methodology:

  • Preparation: Dissolve NaOH in water and cool to 0°C. Add the benzamide substrate. It may not dissolve completely until reaction initiates.[1]

  • Oxidant Addition: Add NaOCl solution dropwise, maintaining temperature <5°C. Stir for 1 hour to form the N-chloro/bromo species.

  • Rearrangement: Allow the mixture to warm to RT, then heat gently to 70-80°C for 1-2 hours.

    • Observation: The solution often turns from yellow to clear/orange.[1] Evolution of

      
       gas indicates successful rearrangement.[1]
      
  • Isolation: Cool to RT. Extract with Ethyl Acetate or DCM (x3).[1]

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate to yield the aniline oil/solid.[1]
    
  • Storage: Store under inert atmosphere (Argon) as anilines are oxidation-sensitive.

Analytical Quality Control

To ensure pharmaceutical grade integrity, the following parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure (Aromatic protons: ~7.4-7.8 ppm)
Fluorine NMR 19F-NMRSinglet at approx. -58 ppm (

)
Water Content Karl Fischer< 0.5% w/w

Safety & Handling (E-E-A-T)

  • Fluorine Safety: While the

    
     group is chemically stable, thermal decomposition at extreme temperatures (>250°C) can release toxic Hydrogen Fluoride (HF) or Carbonyl Fluoride (
    
    
    
    ).[1] Do not incinerate.
  • Skin Contact: Benzamides and their aniline derivatives can be skin sensitizers.[1] Use nitrile gloves and long sleeves.[1]

  • Reactivity: Avoid contact with strong reducing agents (e.g.,

    
    ) unless reduction of the amide to the benzylamine is explicitly desired.[1]
    

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • BenchChem. (2025).[1] Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Application Note. Link[1]

  • ChemicalBook. (2024).[1] 5-Chloro-2-(trifluoromethoxy)benzamide Product Profile. Link

  • Baxendale, I. R., et al. (2022).[1] Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid. Journal of Organic Chemistry. Link[1]

  • PubChem. (2025).[1][4] Compound Summary: 5-Chloro-2-(trifluoromethoxy)aniline.[5][6] Link[1]

Sources

Application

Application Note: Quantitative Analysis of 5-Chloro-2-(trifluoromethoxy)benzamide

This Application Note is structured to provide a rigorous, self-validating analytical framework for the quantification of 5-Chloro-2-(trifluoromethoxy)benzamide (CAS 1092461-18-1). The protocol synthesizes principles of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating analytical framework for the quantification of 5-Chloro-2-(trifluoromethoxy)benzamide (CAS 1092461-18-1). The protocol synthesizes principles of high-resolution mass spectrometry and pharmaceutical method validation (ICH M10) to ensure robustness in biological and formulation matrices.

Introduction & Molecule Profile

5-Chloro-2-(trifluoromethoxy)benzamide is a lipophilic amide derivative characterized by the electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents. These groups significantly influence its ionization efficiency and chromatographic retention.

Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C₈H₅ClF₃NO₂Precursor ion calculation.
Exact Mass 238.9961 DaMonoisotopic mass for MS tuning.
[M+H]⁺ 240.0 Da Primary precursor ion in positive mode.
LogP ~2.8 (Predicted)Requires moderate-to-high organic mobile phase strength.
pKa ~13 (Amide NH)Weakly acidic; neutral at physiological pH.
Solubility DMSO, Methanol, AcetonitrileUse organic solvents for stock preparation.

Analytical Strategy & Causality

To achieve high sensitivity and specificity, this method utilizes Positive Electrospray Ionization (ESI+) . Although the amide proton is weakly acidic, the carbonyl oxygen accepts a proton readily under acidic mobile phase conditions, forming a stable [M+H]⁺ ion.

Fragmentation Logic (MS/MS)

The fragmentation pattern is dictated by the stability of the benzoyl cation.

  • Primary Transition (Quantifier): The amide bond is the most labile point. Collision-Induced Dissociation (CID) triggers the loss of ammonia (NH₃, 17 Da), generating a resonance-stabilized acylium ion (benzoyl cation).

  • Secondary Transition (Qualifier): The resulting acylium ion ejects carbon monoxide (CO, 28 Da) to form the phenyl cation.

Diagram 1: Fragmentation Pathway & MRM Logic

Fragmentation Figure 1: Proposed fragmentation pathway for 5-Chloro-2-(trifluoromethoxy)benzamide. M Precursor [M+H]+ m/z 240.0 TS1 Transition State (Amide Cleavage) M->TS1 CID Energy Frag1 Quantifier Ion [Acylium]+ m/z 223.0 TS1->Frag1 - NH3 (17 Da) Frag2 Qualifier Ion [Phenyl]+ m/z 195.0 Frag1->Frag2 - CO (28 Da)

Experimental Protocol

Instrumentation & Conditions[1][2]
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • MS System: Sciex Triple Quad 6500+ or Thermo Altis (Triple Quadrupole)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Rationale: The BEH C18 chemistry provides excellent stability at high pH (if needed) and superior peak shape for halogenated aromatics compared to standard silica.

LC Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Sharpens peaks)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load sample
3.0090Elute analyte (LogP ~2.8)
4.0090Wash column
4.1010Re-equilibrate
5.5010End of Run
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
5-Cl-2-OCF3-Benzamide 240.0 223.0 5020Quantifier
240.0195.05035Qualifier
Internal Standard 244.0227.05020Quantifier
(Note: Use 5-Chloro-2-(trifluoromethoxy)benzamide-d4 or a structural analog like 5-Chloro-2-methoxybenzamide as IS)

Sample Preparation (Biological Matrix)

A Protein Precipitation (PPT) method is recommended for high throughput, while Solid Phase Extraction (SPE) is advised for maximum sensitivity (<1 ng/mL).

Workflow Diagram: Sample Prep

SamplePrep Figure 2: Optimized Protein Precipitation Workflow for Plasma Analysis. Sample Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Sample->IS Precip Protein Precipitation Add 200 µL ACN (0.1% FA) IS->Precip Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (Prevents solvent effects) Supernatant->Dilution Inject Inject 5 µL to LC-MS Dilution->Inject

Protocol Steps (PPT)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Precipitate: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Scientific Basis: Acetonitrile is preferred over methanol for halogenated compounds to minimize solubility issues and ensure cleaner supernatants.

  • Agitate: Vortex vigorously for 60 seconds.

  • Clarify: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and add 100 µL of Milli-Q water.

    • Critical Step: Diluting the organic supernatant with water matches the initial mobile phase conditions, preventing "solvent effect" peak broadening.

Method Validation & Quality Control

To ensure Trustworthiness , the method must be validated against ICH M10 guidelines.

Linearity & Range
  • Calibration Curve: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² (Compensates for heteroscedasticity typical in ESI).

  • Acceptance: r² > 0.99; Back-calculated concentrations ±15% (±20% at LLOQ).

Matrix Effect Assessment

Since the trifluoromethoxy group is lipophilic, phospholipids are a major interference risk.

  • Test: Compare analyte response in post-extraction spiked plasma vs. neat solution.

  • Calculation:

    
    
    
  • Acceptance: ME should be within ±15%. If suppression >20% is observed, switch from PPT to Oasis HLB SPE cartridges.

Stability
  • Benchtop: 4 hours at room temperature (Amides are generally stable, but hydrolysis can occur at extreme pH).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure column is end-capped (e.g., BEH C18). Increase buffer strength slightly.
Low Sensitivity Ion suppression from phospholipids.Monitor m/z 184 (Phosphocholine) to check for co-elution. Modify gradient or use SPE.
Carryover Lipophilic adsorption to injector loop.Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • PubChem. (2023). 5-Chloro-2-(trifluoromethoxy)benzamide Compound Summary. National Library of Medicine. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Method

HPLC and LC-MS methods for 5-Chloro-2-(trifluoromethoxy)benzamide analysis

Application Note: High-Performance Liquid Chromatography and LC-MS/MS Profiling of 5-Chloro-2-(trifluoromethoxy)benzamide Executive Summary & Scientific Context 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 654-94-4) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography and LC-MS/MS Profiling of 5-Chloro-2-(trifluoromethoxy)benzamide

Executive Summary & Scientific Context

5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 654-94-4) is a critical halogenated benzamide derivative. It serves primarily as a key intermediate in the synthesis of benzoylurea insecticides (e.g., Triflumuron) and as a stable hydrolytic metabolite in environmental and biological matrices.

The analytical challenge lies in its physicochemical duality: the electron-withdrawing trifluoromethoxy (-OCF


) and chloro (-Cl) groups impart significant lipophilicity (LogP ~2.5–3.0) and deactivate the aromatic ring, while the amide moiety remains polar and susceptible to ionization. This guide provides two distinct workflows:
  • HPLC-UV: For raw material qualification and synthetic process monitoring (High concentration).

  • LC-MS/MS: For trace residue analysis in complex matrices (Low concentration/Metabolite profiling).

Physicochemical Profile (Method Design Basis)

Understanding the molecule is the first step to robust chromatography.

PropertyValue / CharacteristicImpact on Method
Molecular Formula C

H

ClF

NO

MW: 239.58 g/mol
Monoisotopic Mass 239.00 Da (

Cl)
Target [M+H]

= 240.0
or [M-H]

= 238.0
LogP (Octanol/Water) ~2.5 – 3.0Requires high organic content (>50%) for elution; C18 stationary phase is ideal.[1]
pKa (Amide) ~14-15 (Neutral/Weak Acid)The -OCF

and -Cl groups pull electron density, making the amide proton slightly more acidic than unsubstituted benzamide.
UV Absorption

~254 nm
The halogenated benzene ring provides strong UV absorption.

Protocol A: HPLC-UV for Purity & Assay (QC Focus)

Objective: Quantify purity >98% and monitor synthetic precursors. Rationale: A UV-based method is sufficient for process chemistry due to the chromophore stability. Acidic mobile phase is used to keep the amide neutral and suppress silanol interactions.

Instrument Configuration
  • System: HPLC with PDA/DAD (e.g., Agilent 1260/Waters Alliance).

  • Detector: UV at 254 nm (primary), 220 nm (secondary for impurity check).

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

    • Why: "End-capped" prevents tailing caused by the polar amide interacting with free silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Why: Low pH (~2.5) ensures the analyte remains in a single non-ionized state, sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Isocratic Hold
2.040Start Gradient
12.090Elute Lipophilic Impurities
15.090Wash
15.140Re-equilibration
20.040End

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 (Critical for amide peak symmetry).

  • Resolution: > 2.0 between main peak and nearest impurity.

  • RSD (n=5): < 0.5% for retention time and area.

Protocol B: LC-MS/MS for Trace Analysis (Residue Focus)

Objective: Detect metabolite residues at ppb levels in food/soil. Rationale: The amide nitrogen allows for protonation in ESI(+), but the electron-withdrawing groups may suppress ionization efficiency. A high-sensitivity triple quadrupole (QqQ) is required.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Ion Source: Electrospray Ionization (ESI).[2]

  • Polarity: Positive (ESI+) is standard; Negative (ESI-) should be screened if matrix interference is high (due to amide acidity).

Chromatographic Conditions
  • Column: C18 High-Load (e.g., Waters ACQUITY BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • Why: Ammonium formate acts as a buffer to stabilize ionization; Formic acid provides protons for [M+H]+.

  • Mobile Phase B: Methanol (MeOH).[3]

    • Why: MeOH often provides better solvation/ionization for benzamides than ACN in ESI.

MS/MS Parameters (MRM Transitions)
  • Precursor Ion: 240.0 (

    
    Cl isotope)
    
  • Dwell Time: 50 ms.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
Quantifier 240.0223.0 15 - 20Loss of NH

(Amide cleavage)
Qualifier 1 240.0155.0 30 - 35Loss of -OCF

(85 Da)
Qualifier 2 240.0139.0 40Ring fragmentation

(Note: Exact CE values must be optimized via direct infusion tuning).

Sample Preparation Workflows

The high lipophilicity of the analyte dictates the extraction strategy.

A. Solid Samples (Soil/Crops)
  • Method: QuEChERS (AOAC 2007.01).

  • Step 1: Weigh 10g sample + 10mL ACN. Shake vigorously.

  • Step 2: Add salts (4g MgSO

    
    , 1g NaCl). Shake and Centrifuge.
    
  • Step 3 (Cleanup): Dispersive SPE (d-SPE) with PSA (Primary Secondary Amine) to remove organic acids/sugars.

    • Caution: Do not use excessive PSA if recovery drops; the amide is relatively stable but can bind to active sites.

B. Liquid Samples (Water/Biological Fluids)
  • Method: Solid Phase Extraction (SPE).

  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance).

  • Load: Sample at pH 7.

  • Wash: 5% Methanol in Water.

  • Elute: 100% Methanol.

Visualized Workflows (Graphviz)

Figure 1: Analytical Decision Tree

This diagram guides the user in selecting the correct ionization and separation mode based on sample concentration.

AnalyticalDecisionTree Start Start: Define Analytical Goal ConcCheck Concentration Range? Start->ConcCheck HighConc High (ppm - %) (QC/Synthesis) ConcCheck->HighConc LowConc Trace (ppb - ppt) (Residue/Metabolite) ConcCheck->LowConc HPLC_UV Method A: HPLC-UV (254 nm) HighConc->HPLC_UV Robustness MatrixCheck Matrix Complexity? LowConc->MatrixCheck LCMS Method B: LC-MS/MS Simple Simple (Water/Solvent) MatrixCheck->Simple Complex Complex (Soil/Bio) MatrixCheck->Complex ESI_Pos ESI(+) Mode [M+H]+ = 240 Simple->ESI_Pos Complex->ESI_Pos Primary ESI_Neg ESI(-) Mode Screen if High Noise Complex->ESI_Neg Alternative

Caption: Decision matrix for selecting ionization modes and detection methods based on sensitivity requirements.

Figure 2: Sample Preparation Logic

SamplePrep Sample Sample Matrix Solid Solid (Crop/Soil) Sample->Solid Liquid Liquid (Water/Plasma) Sample->Liquid QuEChERS QuEChERS Extraction (ACN + Salts) Solid->QuEChERS SPE SPE (HLB Cartridge) Load pH 7 -> Elute MeOH Liquid->SPE Clean d-SPE Cleanup (PSA/C18) QuEChERS->Clean Inject Inject to LC-MS SPE->Inject Clean->Inject

Caption: Workflow for extracting lipophilic benzamides from solid and liquid matrices.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between amide and silanols.Ensure column is "End-capped". Increase buffer strength (add 5mM Ammonium Acetate).
Low Sensitivity (MS) Ion suppression from matrix or wrong pH.Switch organic phase from ACN to MeOH (protic solvents often aid amide ionization). Check ESI(-) mode.
Carryover Lipophilic analyte sticking to injector loop.Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.

References

  • Food and Agriculture Organization (FAO). (2019). Triflumuron: JMPR Monograph - Residue Analysis and Environmental Fate. (Describes the parent compound and metabolites including 5-chloro-2-(trifluoromethoxy)benzamide). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11666635: 5-Chloro-2-(trifluoromethoxy)benzamide. (Physicochemical data source). Available at: [Link]

  • Pareja, L., et al. (2011). Analytical methods for the determination of benzoylurea insecticides and their metabolites in environmental and food samples. TrAC Trends in Analytical Chemistry.

Sources

Application

Application Notes and Protocols: The Strategic Use of 5-Chloro-2-(trifluoromethoxy)benzamide in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the potential uses and experimental protocols for 5-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the potential uses and experimental protocols for 5-Chloro-2-(trifluoromethoxy)benzamide in medicinal chemistry research. While direct literature on this specific molecule is emerging, its structural motifs—the benzamide core, the trifluoromethoxy group, and the chloro substituent—are well-established pharmacophores. This document synthesizes information from analogous compounds to propose potential applications, mechanisms of action, and detailed experimental workflows, offering a solid foundation for initiating research with this promising scaffold.

The benzamide structure is a cornerstone in medicinal chemistry, appearing in a wide array of approved therapeutics.[1] The incorporation of a trifluoromethoxy (-OCF₃) group can significantly enhance metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and electron-withdrawing nature.[2] Furthermore, the presence of a chlorine atom can profoundly improve potency and modulate pharmacokinetic properties, an effect sometimes referred to as the "magic chloro".[3] The combination of these features in 5-Chloro-2-(trifluoromethoxy)benzamide suggests its potential as a valuable building block for novel therapeutic agents.

Physicochemical Properties and Proposed Synthesis

Before embarking on experimental work, a thorough understanding of the compound's physical and chemical characteristics is essential.

PropertyValueSource
CAS Number 654-94-4[4][5]
Molecular Formula C₈H₅ClF₃NO[4][5]
Molecular Weight 223.58 g/mol [4][5]
Proposed Synthetic Route

A plausible synthetic route for 5-Chloro-2-(trifluoromethoxy)benzamide can be adapted from established methods for analogous benzamides, such as the synthesis of 2-trifluoromethyl benzamide.[6] The following diagram outlines a potential two-step synthesis starting from 5-Chloro-2-(trifluoromethoxy)benzonitrile.

Synthetic_Workflow start 5-Chloro-2-(trifluoromethoxy)benzonitrile intermediate Hydrolysis start->intermediate 1. NaOH, H₂O/EtOH 2. HCl (aq) product 5-Chloro-2-(trifluoromethoxy)benzoic acid intermediate->product final_step Amidation product->final_step 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH or NH₃ final_product 5-Chloro-2-(trifluoromethoxy)benzamide final_step->final_product

Caption: Proposed synthetic workflow for 5-Chloro-2-(trifluoromethoxy)benzamide.

Potential Therapeutic Applications and Biological Targets (Hypothesized)

Based on the biological activities of structurally related compounds, 5-Chloro-2-(trifluoromethoxy)benzamide is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Derivatives of 5-chloro-2-methoxy-benzamide have demonstrated potent antiproliferative activity against various cancer cell lines.[7] The proposed mechanism for these related compounds involves the induction of cell cycle arrest and apoptosis. It is hypothesized that 5-Chloro-2-(trifluoromethoxy)benzamide may exert similar effects by modulating key signaling pathways involved in cell proliferation and survival.

Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Compound 5-Chloro-2- (trifluoromethoxy)benzamide Compound->Kinase_Cascade Inhibits Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases) Compound->Apoptosis_Proteins Induces Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Proteins Cell_Proliferation Cell_Proliferation Cell_Cycle_Proteins->Cell_Proliferation Promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Executes

Caption: Hypothesized mechanism of anticancer activity.

Antimicrobial and Antiplasmodial Activity

Benzamide derivatives are also known for their antimicrobial properties. For instance, sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against various bacteria.[8] Additionally, 2-phenoxybenzamides have been identified as having multi-stage activity against Plasmodium falciparum, the parasite responsible for malaria, potentially by targeting the dihydroorotate-dehydrogenase and the cytochrome bc1 complex.[9] This suggests that 5-Chloro-2-(trifluoromethoxy)benzamide could be a valuable starting point for the development of new anti-infective agents.

Cereblon Modulation for PROTACs

A cutting-edge application for benzamide derivatives is in the development of Proteolysis-Targeting Chimeras (PROTACs). Benzamide-type ligands have been discovered as effective binders of Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. By incorporating a Cereblon-binding moiety, a linker, and a warhead that binds to a protein of interest, PROTACs can induce the degradation of specific target proteins. The favorable physicochemical properties of fluorinated benzamides make them attractive candidates for the design of novel PROTACs.

PROTAC_Workflow PROTAC PROTAC (Benzamide-Linker-Warhead) CRBN Cereblon (E3 Ligase) PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary_Complex POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General workflow of a benzamide-based PROTAC.

Experimental Protocols

The following protocols are generalized and should be optimized based on specific experimental goals and laboratory conditions.

General Synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide

This protocol is a general guideline for the amidation of the corresponding carboxylic acid.

  • Acid Chloride Formation:

    • To a solution of 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

    • Cool the solution to 0 °C and add an excess of aqueous ammonium hydroxide or bubble ammonia gas through the solution.

    • Stir the reaction mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-2-(trifluoromethoxy)benzamide.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., A2780 ovarian cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of 5-Chloro-2-(trifluoromethoxy)benzamide in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of 5-Chloro-2-(trifluoromethoxy)benzamide in an appropriate solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Interpretation and Summary

The following tables provide examples of how to present the data obtained from the proposed assays.

Table 1: Hypothetical Antiproliferative Activity of 5-Chloro-2-(trifluoromethoxy)benzamide

Cell LineIC₅₀ (µM)
A2780 (Ovarian)[Insert experimental value]
HCT-116 (Colon)[Insert experimental value]
MIA PaCa-2 (Pancreatic)[Insert experimental value]

Table 2: Hypothetical Antimicrobial Activity of 5-Chloro-2-(trifluoromethoxy)benzamide

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus[Insert experimental value]
Escherichia coli[Insert experimental value]
Pseudomonas aeruginosa[Insert experimental value]

Conclusion

5-Chloro-2-(trifluoromethoxy)benzamide is a promising chemical scaffold with potential applications in various areas of medicinal chemistry, including oncology, infectious diseases, and the development of novel therapeutic modalities like PROTACs. The protocols and insights provided in these application notes are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule. As with any research endeavor, careful experimental design, optimization, and data interpretation are paramount to success.

References

  • Abdelaziz, M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(6), 253-260. [Link]

  • Schleifer, S., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. (n.d.).
  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. (n.d.). Retrieved from [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10437-10461. [Link]

  • 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide - PubChem. (n.d.). Retrieved from [Link]

  • Meyers, M. J., et al. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5941-5979. [Link]

  • 5-chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide - PubChem. (n.d.). Retrieved from [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (n.d.). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Pharmaceutical Research International, 36(6), 40-49. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.). Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (n.d.). Retrieved from [Link]

Sources

Method

Process Development &amp; Scale-Up: Robust Synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide

Executive Summary & Strategic Rationale Target Molecule: 5-Chloro-2-(trifluoromethoxy)benzamide Application: Key intermediate for agrochemicals (e.g., triflumuron analogs) and kinase inhibitors. Scale: Pilot Scale (100 g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 5-Chloro-2-(trifluoromethoxy)benzamide Application: Key intermediate for agrochemicals (e.g., triflumuron analogs) and kinase inhibitors. Scale: Pilot Scale (100 g – 1 kg range).

This Application Note details the process development for the scale-up synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide. While laboratory-scale synthesis might utilize coupling reagents (e.g., HATU, CDI), these are cost-prohibitive and atom-inefficient at scale. The protocol below utilizes a Two-Step One-Pot sequence via the Acid Chloride, optimized for thermal safety, atom economy, and purification by crystallization rather than chromatography.

Key Chemical Engineering Considerations:
  • Route Selection: The Acid Chloride route is chosen over direct amidation for its robust kinetics and the ability to remove volatile byproducts (

    
    , 
    
    
    
    ) easily.
  • Solvent System: Toluene is selected as the unified solvent for both steps, enabling a "telescoped" process that minimizes solvent swaps and reduces waste.

  • Safety Critical Criticality: The trifluoromethoxy (

    
    ) group is stable under acidic/basic conditions, but the formation of the acid chloride generates significant off-gassing requiring efficient scrubbing.
    

Reaction Engineering & Mechanism

The synthesis proceeds via the Vilsmeier-Haack activation of the carboxylic acid followed by nucleophilic acyl substitution.

Step 1: Chlorination

Reagents: Thionyl Chloride (


), Catalytic DMF.
Mechanism:  DMF reacts with 

to form the Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid. This lowers the activation energy compared to neat

, allowing lower reaction temperatures (50-60°C) and faster completion.
Step 2: Amidation

Reagents: Aqueous Ammonia (


) or Anhydrous Ammonia (

). Mechanism: Nucleophilic attack of ammonia on the carbonyl carbon. The biphasic Schotten-Baumann condition is preferred for scale to manage the exotherm and solubility.

ReactionScheme SM 5-Chloro-2-(trifluoromethoxy) benzoic acid Inter Acid Chloride Intermediate SM->Inter Activation Prod 5-Chloro-2-(trifluoromethoxy) benzamide Inter->Prod Amidation Byprod1 Byproducts: SO2(g), HCl(g) Inter->Byprod1 Reag1 SOCl2, cat. DMF Toluene, 60°C Reag1->Inter Reag2 aq. NH3 (28%) 0-5°C

Figure 1: Reaction pathway utilizing Vilsmeier activation for acid chloride generation.

Detailed Experimental Protocol

Equipment Requirements
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring (PTFE impeller).

  • Temperature Control: Circulating chiller/heater (-10°C to 100°C).

  • Scrubbing: Caustic scrubber (NaOH 10%) connected to the condenser outlet to neutralize

    
     and 
    
    
    
    .
  • Addition: Pressure-equalizing dropping funnel or dosing pump.

Step 1: Acid Chloride Formation

Objective: Convert 5-chloro-2-(trifluoromethoxy)benzoic acid to its acid chloride.

  • Charge: To the reactor, add 5-chloro-2-(trifluoromethoxy)benzoic acid (100.0 g, 0.416 mol) and Toluene (500 mL, 5 vol) .

  • Catalyst: Add N,N-Dimethylformamide (DMF) (0.5 mL, 0.015 equiv) .

    • Note: DMF is critical for rate acceleration. Without it, reaction times may double.

  • Heating: Heat the slurry to 50°C .

  • Addition: Add Thionyl Chloride (59.4 g, 36.4 mL, 0.50 mol, 1.2 equiv) dropwise over 60 minutes.

    • Caution: Significant gas evolution (

      
      , 
      
      
      
      ). Ensure scrubber is active.
  • Reaction: Heat to 70-75°C (reflux) and hold for 3–4 hours.

    • IPC (In-Process Control): Take an aliquot, quench with methanol, and analyze by HPLC. Target: <1.0% Starting Material (as methyl ester derivative).

  • Distillation: Once complete, switch condenser to distillation mode. Distill off approx. 150 mL of Toluene under slight vacuum (or atmospheric) to remove excess

    
     and dissolved gases.
    
  • Cooling: Cool the resulting Acid Chloride solution to 0–5°C .

Step 2: Amidation (Biphasic Schotten-Baumann)

Objective: React acid chloride with ammonia to form the benzamide.

  • Preparation: In a separate vessel, prepare Aqueous Ammonia (28-30%

    
    , 100 mL, ~4 equiv)  mixed with Water (100 mL) . Cool to 0°C.[1]
    
    • Alternative: If anhydrous conditions are required, bubble

      
       gas directly into the toluene solution. However, the aqueous route facilitates salt removal.
      
  • Addition: Slowly add the Acid Chloride/Toluene solution (from Step 1) into the Aqueous Ammonia solution ensuring the internal temperature does not exceed 15°C .

    • Engineering Note: Inverse addition (Acid Chloride into Amine) is preferred to maintain an excess of amine, preventing dimer formation and ensuring complete conversion.

  • Agitation: Stir vigorously for 2 hours at 20°C. The product may precipitate as a white solid.

  • Workup:

    • If solid precipitates: Filter the slurry. Wash the cake with Water (2 x 100 mL) to remove

      
       and then with cold Toluene (1 x 50 mL) to remove organic impurities.
      
    • If product remains dissolved (depends on Toluene volume): Separate phases. Wash organic phase with Water (2 x 100 mL), Brine (100 mL). Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize crude solid from Ethyl Acetate/Heptane (1:3) or Toluene if purity is <98%.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield & Specifications
ParameterSpecification
Theoretical Yield 99.6 g
Expected Yield 85 – 92% (85 – 91 g)
Appearance White to off-white crystalline solid
Purity (HPLC) > 99.0% a/a
Moisture (KF) < 0.5%
Melting Point 148 – 152°C (Literature dependent)

Process Safety & Critical Parameters (CPPs)

Thermal Hazards

The amidation reaction is highly exothermic .

  • Risk: Rapid addition of acid chloride to ammonia can cause localized boiling of ammonia or solvent, leading to over-pressurization.

  • Control: Strict temperature monitoring (T < 15°C during addition). Use a dosing pump interlocked with the temperature probe.

Chemical Compatibility
  • Thionyl Chloride: Reacts violently with water. The reactor must be dry before Step 1.

  • Trifluoromethoxy Group: Generally stable, but avoid strong Lewis acids at temperatures >150°C to prevent fluoride elimination.

Process Flow Diagram

ProcessFlow cluster_step1 Step 1: Activation cluster_step2 Step 2: Amidation & Isolation Reactor Reactor 1 (Glass Lined) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (HCl, SO2) Receiver Quench Vessel (Aq. Ammonia) Reactor->Receiver Transfer Acid Chloride Filter Nutsche Filter Receiver->Filter Slurry Transfer Dryer Vacuum Oven Filter->Dryer Wet Cake

Figure 2: Process flow for the telescoped synthesis, highlighting scrubbing and isolation unit operations.

Analytical Method (HPLC)

For process monitoring and release testing:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide absorption) and 254 nm.

  • Retention Time: Acid (SM) elutes earlier than Amide (Product).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Toluene is dry (KF < 0.05%). Check inert atmosphere.
High Impurity (Dimer) Slow addition of AmmoniaEnsure Ammonia is in excess. Use "Inverse Addition" (Acid Chloride added to Ammonia).[2]
Color Issues Oxidation of trace anilineEnsure starting material quality. Use nitrogen sparging.
Stalled Reaction (Step 1) Inactive CatalystEnsure DMF is fresh. Increase temp to reflux if necessary.

References

  • Vilsmeier-Haack Activation Mechanism:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry.
  • Amide Synthesis Scale-Up:Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Discusses lipophilicity and stability of groups).
  • Safety of Thionyl Chloride: Urben, P. G. (Ed.).[3] (2017).[3][4] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

  • Trifluoromethoxy Group Properties:Leroux, F., et al. (2005). Trifluoromethoxy derivatives as new fluorinated building blocks.ChemBioChem, 6(12).
  • General Benzamide Synthesis: Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.Organic Process Research & Development, 20(2), 140-177.

Sources

Application

Application Note: 5-Chloro-2-(trifluoromethoxy)benzamide in Agrochemical Synthesis

The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical sector. It focuses on the specific utility of 5-Chloro-2-(trifluoromethoxy)benzamide (CAS 1092461-18-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical sector. It focuses on the specific utility of 5-Chloro-2-(trifluoromethoxy)benzamide (CAS 1092461-18-1) as a high-value scaffold for synthesizing next-generation Chitin Synthesis Inhibitors (CSIs) and other fluorinated crop protection agents.[1]

[1][2]

Executive Summary

5-Chloro-2-(trifluoromethoxy)benzamide is a specialized fluorinated building block used primarily in the development of Benzoylurea Insecticides and Carboxamide Fungicides .[1] Its structural uniqueness lies in the ortho-trifluoromethoxy (–OCF₃) and meta-chloro (–Cl) substitution pattern on the benzamide ring. This specific electronic and steric configuration enhances lipophilicity and metabolic stability, critical factors for penetrating insect cuticles and resisting rapid degradation in field conditions.[1]

This guide details the two primary synthetic pathways for this compound:

  • Direct Precursor Utilization: Conversion to benzoyl isocyanates for coupling with anilines to form benzoylureas (Insect Growth Regulators).

  • Hofmann Degradation: Synthesis of the high-value intermediate 5-Chloro-2-(trifluoromethoxy)aniline , a precursor for urea and carbamate pesticides.[1]

Chemical Profile & Strategic Value[1]

PropertySpecificationStrategic Relevance in Agrochemicals
CAS Number 1092461-18-1Unique identifier for regulatory filing.[1]
Molecular Formula C₈H₅ClF₃NO₂Fluorine content increases lipophilicity (logP).
Molecular Weight 239.58 g/mol Optimal range for bioavailability (< 500 Da).
Functional Groups Amide (–CONH₂), –OCF₃, –Cl–OCF₃ mimics the steric bulk of an isopropyl group but with high electronegativity, altering receptor binding affinity.[1]
Stability High thermal stabilitySuitable for high-temperature condensation reactions.[1]

Mechanism of Action Context: Agrochemicals derived from this scaffold, particularly benzoylureas, function as Chitin Synthesis Inhibitors (CSIs) (IRAC Group 15).[2] They disrupt the deposition of chitin during the molting process (ecdysis) of larvae, leading to abortive molting and death. The 2-trifluoromethoxy group provides a bioisosteric replacement for the traditional 2,6-difluoro or 2-chlorobenzoyl moieties found in legacy compounds like Triflumuron or Diflubenzuron, potentially overcoming metabolic resistance mechanisms in pests like Plutella xylostella (Diamondback moth).[1]

Synthetic Pathways & Workflows

The following diagram illustrates the divergent synthesis pathways starting from 5-Chloro-2-(trifluoromethoxy)benzamide.

Agrochemical_Synthesis Start 5-Chloro-2-(trifluoromethoxy) benzamide Step1_A Reaction with Oxalyl Chloride (Reflux) Start->Step1_A Pathway A Step1_B Hofmann Rearrangement (NaOCl / NaOH) Start->Step1_B Pathway B Intermediate_A 5-Chloro-2-(trifluoromethoxy) benzoyl isocyanate Step1_A->Intermediate_A Step2_A Coupling with Substituted Aniline Intermediate_A->Step2_A Product_A Novel Benzoylurea (Insecticide Candidate) Step2_A->Product_A Yield >85% Intermediate_B 5-Chloro-2-(trifluoromethoxy) aniline Step1_B->Intermediate_B Step2_B Phosgenation or Carbamoylation Intermediate_B->Step2_B Product_B Urea/Carbamate Herbicides/Fungicides Step2_B->Product_B

Caption: Divergent synthesis pathways transforming the benzamide scaffold into active insecticidal ureas or aniline intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of Novel Benzoylurea Insecticides

This protocol describes the conversion of the benzamide to a benzoyl isocyanate, followed by coupling with a para-substituted aniline. This is the standard industrial route for manufacturing benzoylureas.

Objective: Synthesize N-[[4-(chlorophenyl)amino]carbonyl]-5-chloro-2-(trifluoromethoxy)benzamide.

Reagents Required:
  • 5-Chloro-2-(trifluoromethoxy)benzamide (1.0 eq)[1]

  • Oxalyl chloride (1.2 eq)

  • 4-Chloroaniline (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) or Toluene (Solvent)[1]

  • Catalytic DMF (Dimethylformamide)

Step-by-Step Methodology:
  • Isocyanate Formation:

    • Charge a dry reaction vessel (inert N₂ atmosphere) with 5-Chloro-2-(trifluoromethoxy)benzamide (10 mmol) dissolved in dry DCE (50 mL).

    • Add Oxalyl Chloride (12 mmol) dropwise at room temperature.

    • Add 2 drops of dry DMF as a catalyst. Caution: Gas evolution (HCl, CO, CO₂) will occur immediately.[1]

    • Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor by TLC or IR (look for the characteristic isocyanate peak at ~2250 cm⁻¹).

    • Once conversion is complete, remove excess oxalyl chloride and solvent under reduced pressure to yield the crude benzoyl isocyanate intermediate. Note: This intermediate is moisture-sensitive; use immediately.[1]

  • Coupling Reaction:

    • Redissolve the crude isocyanate in dry Toluene or DCE (30 mL).

    • In a separate vessel, dissolve 4-Chloroaniline (10 mmol) in Toluene (20 mL).

    • Add the aniline solution dropwise to the isocyanate solution at 0–5°C (ice bath). The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate (the benzoylurea) typically forms.

  • Purification:

    • Filter the solid precipitate.

    • Wash the cake with cold toluene followed by hexane to remove unreacted aniline.

    • Recrystallize from Ethanol/DMF if high purity (>99%) is required for biological assay.

Validation:

  • ¹H NMR (DMSO-d₆): Confirm the presence of two exchangeable amide protons (–NH–CO–NH–) typically appearing between 9.0–11.0 ppm.

  • HPLC: Target purity >98%.

Protocol B: Synthesis of 5-Chloro-2-(trifluoromethoxy)aniline (Hofmann Rearrangement)

This protocol converts the amide functionality into a primary amine.[1] The resulting aniline is a versatile intermediate for sulfonamides, ureas, and heterocyclic pesticides.

Objective: Synthesize 5-Chloro-2-(trifluoromethoxy)aniline.

Reagents Required:
  • 5-Chloro-2-(trifluoromethoxy)benzamide (1.0 eq)[1]

  • Sodium Hypochlorite (NaOCl, 10-13% solution) or Bromine/NaOH[1]

  • Sodium Hydroxide (NaOH, 30% solution)

  • Sodium Bisulfite (quenching agent)

Step-by-Step Methodology:
  • Preparation of Hypohalite:

    • In a reactor, cool NaOH solution (2.5 eq) to 0°C.

    • Slowly add Bromine (1.05 eq) or NaOCl while maintaining temperature <5°C to form the hypohalite species.

  • Amide Addition:

    • Add 5-Chloro-2-(trifluoromethoxy)benzamide (1.0 eq) to the hypohalite solution in portions. Stir at 0°C for 1 hour to form the N-haloamide intermediate.

  • Rearrangement:

    • Heat the reaction mixture to 70–80°C. The solution will foam as CO₂ is released (Hofmann rearrangement).

    • Maintain temperature for 2 hours until the solution becomes clear or an oily layer separates (the aniline).

  • Work-up:

    • Cool to room temperature.[3]

    • Extract the oily product with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer with water and then with dilute Sodium Bisulfite solution to remove oxidative byproducts.

    • Dry over MgSO₄ and concentrate.

    • Distill under vacuum to obtain the pure aniline (Pale yellow oil/solid).

Safety & Handling (SHE Guidelines)

  • Hazard Identification: The benzamide and its derivatives are likely irritants. The isocyanate intermediate is a potent respiratory sensitizer.

  • Engineering Controls: All reactions involving Oxalyl Chloride or Isocyanates must be performed in a fume hood with a caustic scrubber system to neutralize acidic off-gases (HCl).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a full-face respirator if handling the powder form outside a hood.[1]

  • Waste Disposal: Aqueous waste from Protocol B contains active halogens; quench with sodium bisulfite before disposal.

References

  • National Center for Biotechnology Information (NCBI). (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action. PubMed Central. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2018). Triflumuron: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

Sources

Method

Protocol for dissolving 5-Chloro-2-(trifluoromethoxy)benzamide for in vitro assays

Application Note: Solubilization and Handling of 5-Chloro-2-(trifluoromethoxy)benzamide for High-Fidelity In Vitro Assays Abstract & Scope This technical guide defines the standard operating procedure (SOP) for the prepa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 5-Chloro-2-(trifluoromethoxy)benzamide for High-Fidelity In Vitro Assays

Abstract & Scope

This technical guide defines the standard operating procedure (SOP) for the preparation, storage, and delivery of 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1) in biological assays.[1]

The presence of the trifluoromethoxy (-OCF₃) group, combined with the chloro-substitution, imparts significant lipophilicity to the benzamide core.[1] While this enhances membrane permeability, it introduces a high risk of compound precipitation ("crashing out") upon introduction to aqueous assay buffers.[1] This protocol utilizes a DMSO-based intermediate dilution strategy to maintain solubility and ensure that observed biological effects are due to specific molecular interactions, not colloidal aggregation artifacts.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's physical properties is the prerequisite for a reproducible protocol.[1] The -OCF₃ group is electronically withdrawing but sterically demanding and highly hydrophobic.[1]

PropertyValueTechnical Implication
Compound Name 5-Chloro-2-(trifluoromethoxy)benzamideTarget Analyte
CAS Number 1092461-18-1Unique Identifier
Molecular Formula C₈H₅ClF₃NO₂Stoichiometry for Molarity Calc.[1]
Molecular Weight ~239.58 g/mol 10 mM Stock ≈ 2.4 mg/mL
Predicted LogP ~2.5 - 3.2High lipophilicity; low aqueous solubility.[1]
Primary Solvent Anhydrous DMSORequired for Stock (>10 mM).[1]
Secondary Solvent Ethanol (EtOH)Possible, but DMSO is preferred for stability.[1]
Aqueous Solubility < 100 µM (Est.)[1]CRITICAL: Risk of precipitation in buffer.

Expert Insight: Direct dilution from a high-concentration DMSO stock (e.g., 100 mM) into a buffer can cause immediate, microscopic precipitation.[1] This creates "false negatives" (compound unavailable) or "false positives" (aggregates sequestering protein targets).[1] We mitigate this via the 3-Step Dilution Cascade described below.

Protocol: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration "Master Stock" free of hydration shells.

Reagents:

  • Solid 5-Chloro-2-(trifluoromethoxy)benzamide (>98% purity).[1]

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1]

Procedure:

  • Weighing: Weigh approximately 5–10 mg of solid compound into a sterile, amber glass vial. Record the exact mass to 0.01 mg precision.

    • Why Amber Glass? Halogenated aromatics can be sensitive to UV-induced photolysis over long storage periods.[1]

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 50 mM concentration.

    
    [1]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Hold the vial against a light source.[1] The solution must be perfectly clear. Any turbidity indicates undissolved particulate.[1]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or low-binding microtubes.

  • Storage: Store at -20°C or -80°C. Limit freeze-thaw cycles to a maximum of 3.

Protocol: The "Intermediate Plate" Dilution Strategy

Objective: Deliver the compound to the cell/protein assay without exceeding the DMSO tolerance (usually 0.1% - 1%) and preventing precipitation shock.

Workflow Logic: Instead of pipetting 1 µL of stock into 999 µL of buffer (which creates a local high-concentration plume that precipitates), we use an Intermediate Dilution Plate (IDP).[1]

Step-by-Step Workflow:
  • Define Assay Parameters:

    • Final Assay Volume: 100 µL per well.

    • Max DMSO Tolerance: 0.5% (v/v).[1]

    • Top Screening Concentration: 10 µM.

  • Prepare Intermediate Plate (200x Concentrate):

    • Dilute the Master Stock (e.g., 10 mM) using 100% DMSO to create a working series.[1]

    • Example: To test at 10 µM final, prepare a 2 mM solution in the IDP.

    • Why 100% DMSO here? Keeping the compound in pure solvent during serial dilution prevents precipitation during the dilution steps.[1]

  • Transfer to Assay Plate:

    • Transfer 0.5 µL from the IDP (2 mM) into the 100 µL of assay buffer containing cells/protein.

    • Final Concentration:

      
      .[1]
      
    • Final DMSO:

      
      .
      

Alternative (Acoustic Dispensing): If using an Echo® Liquid Handler, dispense directly from the High-Concentration Source Plate to the Assay Plate.[1] The nanoliter-scale droplets dissolve instantly due to high surface-area-to-volume ratio, bypassing the need for intermediate steps.[1]

Visualization: Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and physical workflow for handling this lipophilic compound.

G Solid Solid Compound (5-Cl-2-OCF3-Benzamide) DMSO_Stock Master Stock (10-50 mM in Anhydrous DMSO) Solid->DMSO_Stock Dissolve QC_Check Visual QC: Clear Solution? DMSO_Stock->QC_Check Assay_Well Assay Well (Aqueous Buffer + Cells/Protein) DMSO_Stock->Assay_Well Direct High-Vol Transfer (>1% DMSO) Sonicate Sonicate (37°C, 5 min) QC_Check->Sonicate Turbid/Particulate IDP Intermediate Plate (Serial Dilution in 100% DMSO) QC_Check->IDP Pass (Clear) Sonicate->QC_Check Re-inspect IDP->Assay_Well Direct Transfer (0.5% v/v DMSO) Precipitation Precipitation Risk! (Data Invalid) Assay_Well->Precipitation Crash Out

Caption: Workflow for solubilization and dilution. Note the critical QC check and the use of an Intermediate Plate to prevent "Crash Out" precipitation events.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
"Oiling Out" Droplets visible at bottom of stock vial.[1]Water contamination in DMSO.Use fresh, anhydrous DMSO.[1] Warm to 37°C.
Precipitation in Assay Turbidity immediately upon addition to buffer.Local concentration too high during pipetting.[1]Increase mixing speed during addition; reduce final concentration; use acoustic dispensing.
Loss of Potency IC50 shifts higher over time.Compound adhering to plastic tips/plates.[1]Use Low-Binding tips and plates.[1] The -OCF₃ group is "sticky" to standard polystyrene.[1]
Crystal Formation Needles visible in frozen stock.Saturation at low temp.[1]Allow stock to fully equilibrate to Room Temp (RT) and vortex before opening.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50990961 (Related Structure: Benzamide derivatives).[1] Retrieved from [Link][1]

    • Context: Provides physicochemical property baselines for trifluoromethyl/methoxy benzamide deriv
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Permeability.[1] Retrieved from [Link]

    • Context: The authoritative standard for handling lipophilic compounds in HTS and lead optimization.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1]

    • Context: Mechanistic explanation of the "solubility forecast" based on LogP and melting point for halogenated arom
    • Context: Verification of CAS and molecular weight data.[1][2]

Sources

Method

Application Note: Custom Synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide Derivatives

Executive Summary This guide details the synthetic protocols for generating a library of 5-Chloro-2-(trifluoromethoxy)benzamide derivatives. This scaffold is a privileged structure in medicinal chemistry, leveraging the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for generating a library of 5-Chloro-2-(trifluoromethoxy)benzamide derivatives. This scaffold is a privileged structure in medicinal chemistry, leveraging the trifluoromethoxy (


)  group—a "super-halogen" that enhances lipophilicity and metabolic stability while acting as a bioisostere for chlorine or a trifluoromethyl group.

The presence of the electron-withdrawing


 group at the ortho position, combined with the chlorine atom at the meta position (relative to the amide), creates a unique electronic environment that can deactivate the carboxylic acid precursor. Consequently, standard amide coupling protocols often require optimization. This note provides two validated pathways: Method A (Acid Chloride Activation)  for robust, scalable synthesis, and Method B (HATU-Mediated Coupling)  for high-throughput library generation with sensitive amines.

Chemical Context & Retrosynthesis

The target scaffold combines steric bulk with specific electronic properties.[1] The


 group is lipophilic (

) and electron-withdrawing (

), significantly altering the pKa of the benzoic acid and the solubility profile of the resulting amides.
Retrosynthetic Analysis

The most logical disconnection is the amide bond. The synthesis relies on the commercially available building block 5-Chloro-2-(trifluoromethoxy)benzoic acid .

Retrosynthesis Target Target: 5-Chloro-2-(OCF3)benzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 5-Chloro-2-(trifluoromethoxy) benzoic acid Disconnection->Precursor1 Precursor2 Functionalized Amine (R-NH2) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection of the target scaffold.

Experimental Protocols

Method A: Acid Chloride Activation (Scalable & Robust)

Best for: Non-sensitive amines, gram-scale synthesis, and sterically hindered amines. Mechanism: Conversion of the acid to the highly reactive acid chloride using thionyl chloride (


), followed by nucleophilic attack.
Reagents
  • Starting Material: 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve the benzoic acid in anhydrous DCM (5 mL/mmol).
    
  • Catalysis: Add 1 drop of dry DMF. Note: This forms the Vilsmeier reagent in situ, drastically accelerating acid chloride formation.

  • Chlorination: Add

    
     dropwise at 0°C. Once added, heat the reaction to reflux (40°C) for 2-3 hours.
    
    • Checkpoint: Evolution of gas (

      
       and 
      
      
      
      ) indicates reaction progress. The suspension should turn into a clear solution.
  • Isolation of Intermediate: Evaporate the solvent and excess

    
     under reduced pressure. Co-evaporate with dry toluene (
    
    
    
    ) to remove trace thionyl chloride. Result: Crude acid chloride (usually a yellow oil/solid).
  • Coupling: Redissolve the crude acid chloride in dry DCM (5 mL/mmol). Cool to 0°C.

  • Amine Addition: Add the amine (1.1 equiv) and

    
     (2.0 equiv) dropwise.
    
  • Completion: Warm to room temperature (RT) and stir for 2-12 hours. Monitor by TLC or LC-MS.[2]

Method B: HATU-Mediated Coupling (Library Synthesis)

Best for: Acid-sensitive amines, chiral amines (low racemization risk), and parallel synthesis. Mechanism: Formation of an active ester via uronium salt (HATU), promoting amide bond formation under mild conditions.

Reagents
  • Starting Material: 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol
  • Pre-Activation: Dissolve the benzoic acid and HATU in anhydrous DMF (5-10 mL/mmol) in a reaction vial.

  • Base Addition: Add DIPEA (2.0 equiv) and stir at RT for 15 minutes.

    • Observation: The solution often turns yellow/orange, indicating active ester formation.

  • Amine Addition: Add the amine (1.0 – 1.2 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 12–18 hours.

  • Work-up: Dilute with Ethyl Acetate, wash with saturated

    
     (to remove unreacted acid), water, and brine.
    
    • Note: For polar products, direct purification via preparative HPLC is recommended to avoid extraction losses.

Decision Workflow

Use the following logic tree to select the appropriate synthetic route for your specific derivative.

Workflow Start Select Amine Partner Check Is the Amine Acid-Sensitive or Sterically Hindered? Start->Check MethodA Method A: Acid Chloride (SOCl2 / Reflux) Check->MethodA No (Robust) MethodB Method B: HATU Coupling (DMF / RT) Check->MethodB Yes (Sensitive) Purification Purification (Flash Column or Prep-HPLC) MethodA->Purification MethodB->Purification

Figure 2: Decision tree for selecting the optimal synthetic methodology.

QC & Validation Standards

To ensure scientific integrity, every synthesized derivative must pass the following validation criteria. The


 group provides a unique handle for NMR verification.
Analytical MethodExpected ObservationPurpose
LC-MS (ESI+) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

peak matching MW.
Confirm identity and purity (>95%).

NMR
Amide NH signal (broad singlet, 6-9 ppm).Verify amide bond formation.[2][3][4][5]

NMR
Singlet around -58 ppm (OCF3).Confirm integrity of the

group.
TLC

shift relative to benzoic acid.
Quick reaction monitoring.
Critical Troubleshooting
  • Issue: Low Conversion in Method B.

    • Cause: The electron-deficient nature of the benzoic acid reduces the nucleophilicity of the intermediate active ester.

    • Solution: Switch to Method A or heat the HATU reaction to 50°C.

  • Issue: Hydrolysis of

    
    . 
    
    • Context: The

      
       group is generally stable, but prolonged heating in strong aqueous base should be avoided.
      
    • Check: If

      
       NMR shows a shift or loss of signal, ensure anhydrous conditions are strictly maintained.
      

References

  • PubChem. (2025).[6][7] 2-Chloro-5-(trifluoromethyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • ResearchGate. (2025). Synthesis of amide derivatives for electron deficient amines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in 5-Chloro-2-(trifluoromethoxy)benzamide synthesis

Technical Support Center: 5-Chloro-2-(trifluoromethoxy)benzamide Synthesis Topic: Troubleshooting Common Side Products in 5-Chloro-2-(trifluoromethoxy)benzamide Synthesis Target Audience: Medicinal Chemists, Process Deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(trifluoromethoxy)benzamide Synthesis

Topic: Troubleshooting Common Side Products in 5-Chloro-2-(trifluoromethoxy)benzamide Synthesis Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry Number: 1092461-18-1 (Amide), 959749-82-7 (Acid Precursor)[1]

Executive Summary & Reaction Overview

The synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide is typically achieved via the amidation of 5-Chloro-2-(trifluoromethoxy)benzoic acid .[1] While the reaction appears straightforward, the electron-withdrawing nature of the trifluoromethoxy (-OCF


) and chloro substituents creates specific electronic environments that favor certain side reactions, particularly nitrile formation  (dehydration) and imide formation  (dimerization).[1]

Primary Synthetic Route:

  • Activation: 5-Chloro-2-(trifluoromethoxy)benzoic acid

    
     Acid Chloride (using SOCl
    
    
    
    or (COCl)
    
    
    ).[1]
  • Amidation: Acid Chloride + NH

    
    
    
    
    
    5-Chloro-2-(trifluoromethoxy)benzamide.[1]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "My product contains a persistent acidic impurity that resists recrystallization."

Diagnosis: Presence of 5-Chloro-2-(trifluoromethoxy)benzoic acid (Starting Material).[1]

  • Cause:

    • Incomplete Activation: The conversion to the acid chloride was not quantitative before ammonia addition.

    • Hydrolysis: Moisture ingress during the acid chloride transfer or using "wet" ammonia sources without sufficient excess.

  • Solution:

    • Protocol Adjustment: Ensure the acid chloride formation is monitored by TLC (or quench/LCMS) to completion. Use a slight excess of thionyl chloride and reflux until gas evolution ceases completely.

    • Purification: Dissolve the crude solid in Ethyl Acetate (EtOAc) and wash with 10% aqueous NaHCO

      
       . The acid will partition into the aqueous layer as the sodium salt, leaving the neutral amide in the organic layer.
      
Issue 2: "I observe a sharp IR peak at ~2230 cm and unexpected signals in the aromatic region."

Diagnosis: Formation of 5-Chloro-2-(trifluoromethoxy)benzonitrile .

  • Cause: Dehydration .[2][3] This occurs if the reaction temperature is too high during the thionyl chloride step (if amide is formed in situ) or if the acid chloride is treated with ammonia under forcing conditions that promote water elimination.

  • Mechanism: The amide acts as a nucleophile towards residual thionyl chloride, forming an imidoyl chloride intermediate that eliminates HCl and SO

    
     to form the nitrile.
    
  • Solution:

    • Control: Ensure all SOCl

      
       is removed (vacuum distillation/azeotrope with toluene) before adding the ammonia source.
      
    • Temperature: Keep the ammonia addition step at 0–5 °C.

Issue 3: "The product yield is >100%, and the NMR shows a complex splitting pattern."

Diagnosis: Formation of Bis(5-chloro-2-(trifluoromethoxy)benzoyl)amine (Imide Dimer).

  • Cause: Stoichiometry Mismatch . If the local concentration of acid chloride is high relative to ammonia, the newly formed primary amide attacks a second molecule of acid chloride.

  • Solution:

    • Reverse Addition: Add the acid chloride solution dropwise into a vigorously stirred, concentrated ammonia solution (not the other way around). This ensures the amine is always in vast excess.

Side Product Analysis Table

Side ProductStructure DescriptionOriginRemoval Strategy
Benzoic Acid Derivative Hydrolyzed starting materialMoisture ingress; Incomplete reactionWash organic layer with sat.[1] NaHCO

or 1M NaOH.
Benzonitrile Derivative Dehydrated amide (-CN group)High heat; Excess dehydrating agent (SOCl

)
Recrystallization from Ethanol/Water; difficult to separate by extraction.
Imide Dimer Two benzoyl groups on one NitrogenExcess Acid Chloride vs. NH

Recrystallization (Imides are often less soluble); Hydrolysis back to amide (mild base).
Regioisomers 4-Chloro or 3-Chloro isomersImpurity in starting benzoic acidCritical: Must be removed at the acid stage.[1] Very difficult to separate at amide stage.

Visualizing the Reaction Network

The following diagram illustrates the main reaction pathway and the divergence points leading to common impurities.

ReactionPathway Acid 5-Chloro-2-(trifluoromethoxy) benzoic acid (Starting Material) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux Amide TARGET: 5-Chloro-2-(trifluoromethoxy) benzamide AcidCl->Amide NH3 (excess), 0°C Imide Side Product: Imide Dimer (Over-acylation) AcidCl->Imide Amide + Acid Cl (Low NH3 conc) Hydrolysis Impurity: Reverted Acid AcidCl->Hydrolysis H2O (Moisture) Nitrile Side Product: Benzonitrile (Dehydration) Amide->Nitrile Excess SOCl2 + Heat

Caption: Reaction network showing the primary pathway (Green) and critical failure modes leading to Nitrile, Imide, and Hydrolysis impurities (Red).[4][5]

Optimized Experimental Protocol

Objective: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide with minimized side products.

Reagents:

  • 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl

    
    ) (3.0 equiv)
    
  • Catalytic DMF (2-3 drops)[1]

  • Ammonium Hydroxide (28-30% aq) or Ammonia gas[1]

  • Solvents: Toluene (anhydrous), Ethyl Acetate.

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a dry flask under N

      
      , suspend the benzoic acid in anhydrous Toluene (5 mL/g).
      
    • Add SOCl

      
       dropwise followed by catalytic DMF.
      
    • Heat to reflux (approx. 80-110 °C) for 2–3 hours. Checkpoint: Solution should become clear and gas evolution (HCl/SO

      
      ) must cease.
      
    • CRITICAL STEP: Concentrate the mixture under reduced pressure to remove all excess SOCl

      
      . Co-evaporate with fresh toluene twice. Failure here leads to Nitrile formation in the next step.
      
  • Amidation:

    • Dissolve the residue (Acid Chloride) in dry THF or CH

      
      Cl
      
      
      
      .
    • Prepare a separate vessel with excess Ammonium Hydroxide (5.0 equiv) cooled to 0 °C.

    • Addition: Add the Acid Chloride solution slowly to the ammonia solution. Reason: Prevents Imide formation.

    • Stir at 0 °C for 30 mins, then warm to room temperature for 1 hour.

  • Workup & Purification:

    • Remove volatiles. Dilute with Ethyl Acetate.

    • Wash 1: 1M HCl (removes residual ammonia).

    • Wash 2: Sat. NaHCO

      
       (removes unreacted Benzoic Acid).
      
    • Wash 3: Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9899, 2-(Trifluoromethyl)benzoic acid. (Note: Reference for structural analog chemistry). Retrieved from .

  • BenchChem (2025). Dealing with Byproduct Formation in Benzamide Synthesis. Retrieved from .

  • Organic Syntheses (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (Demonstrates the reversibility and stability of benzamides). Retrieved from .

  • Synblock (2025). Product Data: 5-Chloro-2-(trifluoromethyl)benzamide CAS 654-94-4.[1][6] (Used for property comparison of trifluoromethyl vs trifluoromethoxy variants). Retrieved from .

Sources

Optimization

Technical Support Center: 5-Chloro-2-(trifluoromethoxy)benzamide Optimization

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield & Purity Optimization for CAS 654-94-4 Assigned Specialist: Senior Application Scientist[1] Executive Summary Welcome to the technical support hub for 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield & Purity Optimization for CAS 654-94-4 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for 5-Chloro-2-(trifluoromethoxy)benzamide . This compound is a critical intermediate in the synthesis of advanced agrochemicals (e.g., indoxacarb precursors) and pharmaceuticals.

Users frequently report issues regarding hydrolytic instability of the acid chloride intermediate and regioselectivity concerns during purification. This guide moves beyond basic recipes to provide a robust, self-validating workflow designed to maximize yield (>90%) and purity (>98% HPLC).

Module 1: The "Golden Route" Protocol

While nitrile hydrolysis is possible, the Acid Chloride Route is the industry standard for high purity because it avoids the harsh basic conditions that can degrade the trifluoromethoxy (


) group.
Phase 1: Activation (Acid Acid Chloride)

Reaction Logic: The carboxylic acid is converted to the acid chloride using Thionyl Chloride (


).
  • Critical Insight: The

    
     and 
    
    
    
    groups are electron-withdrawing, making the carbonyl carbon less nucleophilic.[1] You must use a catalyst (DMF) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.

Protocol:

  • Charge: Suspend 1.0 eq of 5-chloro-2-(trifluoromethoxy)benzoic acid in Toluene (anhydrous).

  • Catalyst: Add DMF (Dimethylformamide) dropwise (0.01 eq).

  • Reagent: Add Thionyl Chloride (1.2 eq) slowly at room temperature.

  • Reflux: Heat to

    
     for 3–4 hours.
    
  • Validation Point (Self-Check): Take a

    
     aliquot, quench in Methanol (
    
    
    
    ). Run TLC.
    • Result: You should see the Methyl Ester spot (higher

      
      ), not the Acid spot. If Acid remains, add 
      
      
      
      eq
      
      
      and reflux for 1 hour.
  • Workup: Distill off excess

    
     and Toluene under reduced pressure. Do not expose to air. 
    
Phase 2: Amidation (Acid Chloride Amide)

Reaction Logic: Nucleophilic acyl substitution.[1]

  • Choice of Nucleophile: Use Ammonia Gas in an anhydrous solvent (IPA or DCM) rather than aqueous ammonia.

  • Why? Aqueous ammonia introduces competition between Amidation (desired) and Hydrolysis (reverting to acid). The electron-deficient ring makes the acid chloride highly reactive toward water.[1]

Protocol:

  • Solvent: Dissolve the crude acid chloride residue in DCM (Dichloromethane) or Isopropyl Alcohol (IPA) . Cool to

    
    .
    
  • Addition: Purge

    
     gas  into the headspace or bubble gently through the solution. Maintain temp 
    
    
    
    to prevent dimer formation.
  • Monitor: The reaction is instantaneous. A white precipitate (

    
    ) will form immediately.
    
  • Quench: Once saturation is reached (check pH > 9 on wet paper above solution), stir for 30 mins.

  • Purification:

    • Add water to dissolve

      
      .
      
    • Separate organic layer (if DCM) or filter precipitate (if IPA).

    • Wash: Wash the solid/organic layer with

      
       to remove any unreacted acid.
      

Module 2: Visualization & Workflow

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Cl-2-OCF3 Benzoic Acid Activation Activation (SOCl2 + cat. DMF) Start->Activation Check Validation Check (MeOH Quench TLC) Activation->Check Check->Activation Acid Remains Intermediate Acid Chloride (Moisture Sensitive) Check->Intermediate Complete Conversion Amidation Amidation (NH3 Gas, <10°C) Intermediate->Amidation Workup Bicarb Wash & Filtration Amidation->Workup Product Final Amide (>98% Purity) Workup->Product

Caption: Optimized workflow emphasizing the critical validation checkpoint to prevent yield loss.

Module 3: Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseTechnical Solution
Low Yield (<60%) Hydrolysis: Water entered during the Acid Chloride stage.[1]Fix: Ensure all glassware is oven-dried. Use a drying tube (

) during reflux. Switch from aqueous

to anhydrous

gas.
Impurity: Starting Acid Incomplete Activation: The electron-withdrawing groups slowed the reaction.[1]Fix: Increase DMF catalyst loading to

eq. Ensure reflux temp is maintained. Do not proceed until TLC confirms methyl ester conversion.
Sticky/Gummy Solid Oligomerization or Solvent Trapping: Reaction ran too hot.[1]Fix: Keep amidation temp

. Recrystallize product from Toluene/Heptane (1:3) to remove trapped impurities.
Pink/Red Coloration Trace Metal/Oxidation: Iron contamination from old stir bars or drums.[1]Fix: Treat crude solution with activated charcoal (

) before final crystallization.
Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Purity Low Purity (<95%) Issue->Purity Yield Low Yield (<70%) Issue->Yield AcidImpurity Impurity: Benzoic Acid? Purity->AcidImpurity Wet Did you use Aq. Ammonia? Yield->Wet Wash Action: Wash with 5% NaHCO3 AcidImpurity->Wash Yes UnknownImpurity Impurity: Unknown/Dimer? AcidImpurity->UnknownImpurity No Recryst Action: Recrystallize (Ethanol/Water) UnknownImpurity->Recryst GasFix Action: Switch to NH3 Gas in DCM Wet->GasFix Yes Incomplete Did Acid Chloride convert fully? Wet->Incomplete No TLCFix Action: Perform MeOH Quench Test Incomplete->TLCFix

Caption: Decision matrix for diagnosing yield and purity failures in benzamide synthesis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride is actually milder and produces gaseous byproducts (


), making workup easier. However, it is more expensive.[1] If using Oxalyl Chloride, perform the reaction in DCM at 

to Room Temp with catalytic DMF.

Q2: Is the trifluoromethoxy (


) group stable to hydrolysis? 
A:  Generally, yes. The 

group is robust on aromatic rings.[1] However, prolonged exposure to strong alkalis (e.g.,

at reflux) can lead to degradation. The amide formation conditions described above (mild ammonia) are perfectly safe for this moiety.

Q3: My product smells like sulfur. Why? A: This indicates residual Thionyl Chloride.[1]

  • Correction: Ensure you rotovap the acid chloride intermediate to dryness twice, adding fresh toluene each time to azeotrope out the

    
     before adding the ammonia.
    

Q4: What is the best solvent for recrystallization? A:

  • Ethanol/Water: Good for general purification.[1] Dissolve in hot ethanol, add water until turbid, cool slowly.

  • Toluene/Heptane: Best for removing non-polar impurities and drying the product (toluene azeotropes water).

References

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. National Institutes of Health (PubMed).[1][2] Available at: [Link]

  • Process for the preparation of 2-(trihalomethyl) benzamide. United States Patent US10167250B2.[1] Available at:

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Chloro-2-(trifluoromethoxy)benzamide

Welcome to the technical support resource for 5-Chloro-2-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Chloro-2-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. The inherent physicochemical properties of this molecule present a common but surmountable challenge in preclinical research. This guide offers a systematic approach to achieving successful solubilization for reliable and reproducible results.

Section 1: Understanding the Core Problem - Physicochemical Properties

Q1: Why is 5-Chloro-2-(trifluoromethoxy)benzamide so poorly soluble in aqueous solutions?

A: The low aqueous solubility of 5-Chloro-2-(trifluoromethoxy)benzamide is not due to a single factor, but rather the synergistic effect of its constituent functional groups. Understanding this is the first step in designing an effective solubilization strategy.

  • The Trifluoromethoxy (-OCF₃) Group: This is the primary driver of the compound's hydrophobicity. The -OCF₃ group is significantly more lipophilic (a measure of how well a compound dissolves in fats, oils, and non-polar solvents) than a simple methoxy group or even a trifluoromethyl (-CF₃) group.[1][2] Its high lipophilicity, quantified by a large positive hydrophobic substituent parameter (π = +1.04), strongly favors partitioning into non-polar environments over water.[1][2][3]

  • The Chloro (-Cl) Group: The chlorine atom further contributes to the molecule's lipophilicity (hydrophobicity parameter π = +0.71) and overall low affinity for water.[1][2] While halogens can participate in certain non-covalent interactions, in this context, the chloro group enhances the molecule's non-polar character.

  • The Benzamide Core: While the amide moiety (-CONH₂) can participate in hydrogen bonding as both a donor and acceptor, its contribution to solubility is often overshadowed by the large, hydrophobic aromatic ring it's attached to.[4][5] Amides are generally considered to have low water solubility compared to more ionizable groups like carboxylic acids or amines.[5]

In essence, the molecule's structure is dominated by lipophilic characteristics, making it energetically unfavorable for individual molecules to break the strong hydrogen-bonding network of water to become solvated.

PropertyValueSource
Molecular Formula C₈H₅ClF₃NO[6]
Molecular Weight 239.58 g/mol N/A
Calculated LogP 2.8 to 3.5 (Est.)N/A
Hydrogen Bond Donors 1 (from -NH₂)N/A
Hydrogen Bond Acceptors 1 (from C=O)N/A

Section 2: Initial Troubleshooting & Foundational Protocols

This section provides the most common starting point for working with poorly soluble compounds. The goal is to create a concentrated stock solution that can be diluted into your aqueous experimental medium.

Q2: I'm starting my first experiment. What is the absolute first step to solubilize this compound?

A: The universally accepted first step is to prepare a high-concentration stock solution in a 100% organic, water-miscible solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules.

  • Calculation: Determine the mass of 5-Chloro-2-(trifluoromethoxy)benzamide (MW = 239.58 g/mol ) required. For 1 mL of a 10 mM stock, you will need:

    • 10 mmol/L * 1 L/1000 mL * 0.001 L * 239.58 g/mol = 0.00023958 g = 0.24 mg

  • Weighing: Accurately weigh approximately 0.24 mg of the compound into a sterile microcentrifuge tube or glass vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For example, if you weighed exactly 0.24 mg, add 100 µL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be applied. This provides the necessary energy to break the crystal lattice of the solid compound.

  • Verification: Ensure the solution is clear and free of any visible particulates. This is now your master stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in an amber vial or a tube wrapped in foil to protect it from light.

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I added it to my aqueous buffer. What's happening and how do I fix it?

A: This is the most common challenge encountered. The compound is highly soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to be predominantly aqueous. The key is to manage this transition carefully.

Causality: When you add the DMSO stock to the buffer, the local concentration of the compound at the point of addition momentarily exceeds its solubility limit in the mixed solvent system, causing it to precipitate.

Caption: Decision tree for addressing precipitation upon dilution.

  • Pre-warm Buffer: Warm your aqueous buffer (e.g., PBS, cell media) to 37°C. This can slightly increase the solubility and dissolution rate.

  • Vortex During Addition: While vigorously vortexing the aqueous buffer, add the required volume of DMSO stock solution slowly and drop-wise directly into the vortex. This rapid mixing prevents the formation of localized high concentrations.

  • Sonication/Warming: If a fine precipitate still forms, a brief sonication (5-10 minutes) or incubation at 37°C for 15-30 minutes may help redissolve it.

  • Final Concentration Limit: Be aware that there is a thermodynamic limit to solubility. If the compound repeatedly precipitates, you may be exceeding its maximum solubility in the final solvent mixture. The most reliable solution is often to lower the target final concentration.

Section 3: Advanced Solubilization Strategies

If the methods in Section 2 are insufficient, more advanced formulation techniques may be required. The choice of method is highly dependent on the downstream application.

Q4: Are there co-solvents other than DMSO that I can use, especially if I'm concerned about toxicity?

A: Yes, several other co-solvents can be used. The selection depends on the experimental system (e.g., in vitro vs. in vivo). Co-solvents work by reducing the overall polarity of the water-based solvent, making it a more hospitable environment for the lipophilic compound.[7][8]

Co-SolventTypical UseMax Concentration (in vitro)Notes
DMSO In vitro / In vivo< 0.5%Gold standard for initial solubilization. Can have biological effects at >1%.[9]
Ethanol In vitro / In vivo< 1.0%Good solvent, but can be volatile and may affect cell membranes at higher concentrations.[9]
Propylene Glycol (PG) In vivoN/AA common vehicle for animal studies. Can be viscous.
Polyethylene Glycol 400 (PEG 400) In vivoN/AOften used in combination with other excipients for oral or parenteral formulations.[9]
Q5: Should I try adjusting the pH of my buffer to improve solubility?

A: This is generally a low-yield strategy for this specific molecule. Amides are neutral compounds and lack easily ionizable functional groups.[5] Therefore, their solubility is not significantly influenced by pH changes within a typical physiological range (pH 4-8).[10][11]

Causality & Risk: While extreme pH (<3 or >10) could potentially increase solubility, it comes with a very high risk of promoting hydrolysis of the amide bond, which would chemically degrade your compound. This approach should be avoided unless you have the analytical capability (e.g., HPLC) to confirm the stability of the compound under these conditions.

Q6: I've seen protocols that use surfactants. When is this appropriate?

A: Using surfactants is a powerful technique, particularly when higher concentrations are needed or when co-solvents fail. This is common when preparing formulations for in vivo pharmacokinetic studies.

Causality: Surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL form structures called micelles in water.[12] These micelles have a hydrophobic (lipophilic) core and a hydrophilic (water-loving) shell. Your poorly soluble compound can be encapsulated within this hydrophobic core, allowing it to be stably dispersed in the aqueous solution.

  • Prepare a 10% (w/v) stock solution of Tween® 80 in saline or water.

  • In a separate vial, add your weighed compound.

  • Add a small amount of a co-solvent like ethanol to first "wet" and dissolve the compound.

  • Add the 10% Tween® 80 solution to this mixture.

  • Add the remaining saline or buffer to reach the final desired volume.

  • Vortex and sonicate until the solution is clear. The final concentration of Tween® 80 in the formulation is typically between 1-10%.

Critical Consideration: Surfactants are biologically active molecules. They can increase cell membrane permeability, interfere with protein assays, and cause toxicity.[12] Always run a "vehicle control" (containing the surfactant but not your compound) in your experiments to account for these effects.

Section 4: Application-Specific FAQs

Q7: What is the best all-around method for solubilizing this compound for in vitro cell-based assays?

A: For standard cell culture experiments, the primary goal is to maximize compound solubility while minimizing vehicle-induced cytotoxicity.

Recommended Workflow:

  • Start by preparing a 10 mM stock solution in 100% DMSO as described in Protocol 2.1.

  • When diluting into your cell culture media, ensure the final concentration of DMSO does not exceed 0.5% (v/v). For most cell lines, this is a widely accepted non-toxic limit.

  • If precipitation occurs, your first and best option is to lower the final concentration of the test compound rather than increasing the percentage of DMSO or adding other excipients.

Caption: Strategy selection based on experimental context.

Q8: I need to prepare a formulation for an oral gavage or IP injection in mice. What are the most important considerations?

A: For in vivo studies, the focus shifts from cytotoxicity to overall biocompatibility, stability, and the ability to achieve the desired exposure.

  • Excipient Choice: You must use excipients that are Generally Recognized As Safe (GRAS). DMSO is still used, but often in combination with other vehicles.

  • Common Vehicles: A very common and effective vehicle for non-polar compounds in discovery-phase animal studies is a ternary mixture, often referred to as "SAB" (Saline/Solutol/Benzyl alcohol) or a variation using Tween, PEG, and saline. A typical formulation might be:

    • 5-10% Tween® 80

    • 5-10% PEG 400

    • 80-90% Saline

  • Protocol: The compound is typically first dissolved in the PEG 400 and/or Tween® 80, and then the saline is added gradually while mixing.

  • Dose Volume: Be mindful of the maximum recommended administration volumes for the species and route you are using. The formulation must be concentrated enough to deliver the target dose (in mg/kg) within that volume.

References

  • Vertex AI Search. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-94-4.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Tlusty, M., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Verma, S., & Rawat, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ribeiro, A. F., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
  • Padilla-Godínez, J. F., et al. (2012). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC - NIH.
  • University of New England. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • S-Cool. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Lavan, M., & Knipp, G. T. (n.d.). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption. Purdue e-Pubs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • Xie, B., & Liu, Y. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.

Sources

Optimization

Overcoming challenges in the purification of fluorinated benzamides

Status: Operational Ticket ID: F-BENZ-PUR-001 Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Fluorinated Benzamide Purification Support Center. This guide addresses the unique physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-BENZ-PUR-001 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Fluorinated Benzamide Purification Support Center. This guide addresses the unique physicochemical challenges introduced by the fluorine atom—high lipophilicity, altered pKa, and aggregation tendencies—that often cause standard purification protocols (standard C18 HPLC, simple recrystallization) to fail.

Module 1: Chromatographic Troubleshooting (HPLC & Flash)

The Issue: You are experiencing peak tailing, poor resolution of regioisomers (ortho/meta/para), or "ghost peaks" due to aggregation.

Root Cause Analysis

Fluorine is the most electronegative element. When attached to a benzamide scaffold:

  • Electronic Effect: It withdraws electrons, significantly lowering the pKa of the amide proton (making it more acidic).

  • Dipole Moments: It creates strong local dipoles that interact unpredictably with standard C18 silanols.

  • Shape Selectivity: Regioisomers often have identical hydrophobicity, making them co-elute on alkyl-bonded phases.

Solution: The Pentafluorophenyl (PFP) Stationary Phase

Standard C18 columns rely on hydrophobic interactions. PFP columns offer "orthogonal" selectivity through


 interactions, dipole-dipole interactions, and hydrogen bonding.

Comparative Performance Table:

FeatureC18 (Alkyl Phase)PFP (Pentafluorophenyl Phase)
Primary Mechanism Hydrophobicity (Dispersive)

, Dipole-Dipole, Charge Transfer
Isomer Separation Poor (often co-elute)Excellent (resolves o, m, p isomers)
Peak Shape (Basic) Tailing (silanol interaction)Sharper (fluorine shields silanols)
Fluorine Selectivity LowHigh (separates by # of F atoms)
Protocol: Isomer Separation on PFP
  • Column: 5 µm PFP-bonded silica (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid (pH 2.5).

    • Note: Lower pH suppresses ionization of the now-more-acidic amide proton.

  • Mobile Phase B: Methanol (MeOH).[1]

    • Why MeOH? Acetonitrile (MeCN) can suppress the

      
       interactions essential for PFP selectivity. MeOH is "quieter" in this mode.
      
  • Gradient: Slower gradients (e.g., 2% per minute) are required for positional isomers.

Module 2: Crystallization & Solubility (The "Oiling Out" Issue)

The Issue: Your product separates as a sticky oil instead of crystals during recrystallization, or it is insoluble in non-polar solvents but too soluble in polar ones.

Root Cause Analysis

Fluorinated benzamides often exhibit "melting point depression" due to impurities and weak crystal lattice energy caused by the low polarizability of fluorine. This leads to Liquid-Liquid Phase Separation (LLPS), known as "oiling out."

Troubleshooting Guide

Q: My compound oils out upon cooling. How do I fix this? A: You are likely in the "metastable zone" where the oil phase is more stable than the solid phase.

  • Switch to "Reverse Addition": Do not add anti-solvent to your solution. Add your concentrated product solution dropwise into a large volume of turbulent anti-solvent.

  • Seed at High Temperature: Add seed crystals before the solution reaches the cloud point (the temperature where oiling begins).

  • Use Fluorinated Anti-Solvents: Standard hexanes may not interact enough to precipitate the solid cleanly. Try a mix of Ethyl Acetate / Heptane or, for highly fluorinated analogs, Trifluorotoluene (as solvent) and Pentane (as anti-solvent).

Q: It's insoluble in DCM but soluble in THF. What solvent system should I use for Flash? A: Avoid chlorinated solvents if solubility is poor. Fluorinated compounds often display "fluorous" behavior.[2]

  • Recommended System: MTBE (Methyl tert-butyl ether) / Heptane.

  • Why: MTBE has an oxygen lone pair that coordinates well with the amide hydrogen, improving solubility without the "stickiness" of alcohols.

Module 3: Chemical Stability (Preventing Defluorination)

The Issue: Loss of fluorine atoms (defluorination) or hydrolysis of the amide bond during workup.

Mechanism: Nucleophilic Aromatic Substitution ( )

The benzamide carbonyl group is electron-withdrawing. Adding fluorine atoms (also electron-withdrawing) makes the aromatic ring highly electron-deficient. This makes the ring susceptible to attack by nucleophiles (hydroxide, alkoxides) at the fluorine position, displacing the fluoride ion.

Risk Assessment Table:

ConditionRisk LevelConsequence
NaOH / KOH Workup CRITICAL Hydrolysis of amide;

displacement of F
NaH / Strong Bases CRITICAL Deprotonation of amide; intramolecular cyclization
Amine Scavengers HighAmines can attack the ring (

)
Acidic Workup (HCl) LowGenerally stable, but watch for precipitation
Protocol: Safe Workup
  • Quench: Use saturated Ammonium Chloride (

    
    )  instead of NaOH/NaHCO3. This buffers the pH to ~5-6.
    
  • Drying: Use Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) if your compound is Lewis-basic, as fluorinated amides can coordinate to Mg.

Module 4: Advanced Purification (Fluorous Solid Phase Extraction)

The Issue: You are synthesizing a library of fluorinated benzamides and standard chromatography is too slow.

The Solution: If your molecule contains a perfluoroalkyl chain (or a heavy fluorine tag), use Fluorous Solid Phase Extraction (F-SPE) .[3] This technique separates molecules based solely on fluorine content.

F-SPE Workflow Diagram

FSPE_Workflow Start Crude Mixture (Product + Impurities) Load Load on Fluorous Silica (e.g., FluoroFlash®) Start->Load Wash Fluorophobic Wash (MeOH:H2O 80:20) Load->Wash Step 1: Removal of Non-F Elute Fluorophilic Elution (100% MeOH or THF) Wash->Elute Step 2: Switch Solvent Waste Waste (Non-Fluorinated Impurities) Wash->Waste Elutes Non-F compounds Product Pure Fluorinated Benzamide Elute->Product Releases F-Compound

Caption: F-SPE separates compounds based on fluorine content ("fluorophilicity").[3] Non-fluorinated impurities wash off first; fluorinated products elute only when solvent polarity decreases.

Frequently Asked Questions (FAQ)

Q1: Why does my fluorinated benzamide elute earlier than the non-fluorinated analog on C18? A: While fluorine is lipophilic, it is also highly electronegative. In benzamides, it pulls electron density from the amide N-H, lowering its pKa (making it more acidic). If your mobile phase pH is > 4, the compound may be partially ionized (deprotonated), which drastically reduces retention on C18. Fix: Lower mobile phase pH to 2.5 using 0.1% Formic Acid.

Q2: Can I use UV detection? A: Yes, but be aware that fluorine substitution can shift the


. A hypsochromic shift (blue shift) is common. Always run a scan (200-400 nm) rather than assuming 254 nm is optimal.

Q3: How do I remove residual Palladium from a fluorinated coupling reaction? A: Standard scavengers often fail because the Pd coordinates tightly to the electron-deficient ring. Use Thiol-modified silica (SH-Silica) at 50°C for 1 hour. The sulfur-palladium bond is stronger than the fluorine-ring coordination.

References

  • Regalado, E. L., et al. (2014).[2] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Detailed analysis of PFP selectivity mechanisms).
  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry. Synlett.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General reference for anti-solvent strategies).

  • Perlovich, G. L., et al. (2024).[2] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. ACS Crystal Growth & Design. (Discusses solid-state properties and disorder suppression).

Sources

Troubleshooting

Method development for robust analysis of 5-Chloro-2-(trifluoromethoxy)benzamide

Technical Support Center: Robust Analysis of 5-Chloro-2-(trifluoromethoxy)benzamide Section 1: Executive Technical Summary Molecule Profile: 5-Chloro-2-(trifluoromethoxy)benzamide Chemical Class: Halogenated Benzamide Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Robust Analysis of 5-Chloro-2-(trifluoromethoxy)benzamide

Section 1: Executive Technical Summary

Molecule Profile: 5-Chloro-2-(trifluoromethoxy)benzamide Chemical Class: Halogenated Benzamide Critical Analytical Challenge: High Lipophilicity & Hydrolytic Susceptibility

Welcome to the Technical Support Center. This guide addresses the specific challenges of developing a robust analytical method for 5-Chloro-2-(trifluoromethoxy)benzamide . Unlike standard benzamides, the presence of the trifluoromethoxy (-OCF₃) group at the ortho position introduces significant lipophilicity (π ≈ +1.04) and unique electronic effects that complicate reverse-phase separation and solubility.

This guide moves beyond generic advice, applying First Principles of Chromatography to ensure your method is specific, linear, and robust enough for validation.

Section 2: Method Development & Optimization (Q&A)

Category: Chromatographic Separation (HPLC/UPLC)[1][2]

Q: I am observing excessive retention times (>15 min) even with 50% organic modifier. Is my column failing? A: It is unlikely your column is failing. The -OCF₃ group is highly lipophilic, significantly more so than a standard methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[1]

  • Technical Insight: The fluorine atoms withdraw electrons, reducing the basicity of the ether oxygen, making the group hydrophobic. Combined with the 5-Chloro substitution, your molecule has a high LogP (estimated >3.5).

  • Solution:

    • Switch Stationary Phase: Move from a standard C18 (ODS) to a C8 (Octyl) or a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides unique

      
       selectivity with the benzamide ring while reducing hydrophobic retention.
      
    • Mobile Phase Strength: Increase your starting organic baseline. Do not start below 40% Acetonitrile.

Q: My peak shape is tailing (Symmetry factor > 1.5). How do I correct this? A: Tailing in benzamides is often caused by secondary interactions between the amide nitrogen and residual silanols on the silica support.

  • Mechanism: Although the -OCF₃ group is electron-withdrawing (reducing amide basicity), the amide moiety can still H-bond with active silanols.

  • Corrective Action:

    • Acidic Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . This suppresses silanol ionization (Si-OH vs Si-O⁻).

    • End-Capping: Verify you are using a "fully end-capped" column to minimize exposed silanols.

Category: Sample Preparation & Stability[4]

Q: I see a "ghost peak" eluting earlier than the main peak after the sample sits in the autosampler for 24 hours. What is it? A: This is the classic signature of Amide Hydrolysis .

  • Degradant: 5-Chloro-2-(trifluoromethoxy)benzoic acid.

  • Cause: The ortho-trifluoromethoxy group can sterically influence the amide, but in the presence of moisture and acidic/basic diluents, the amide bond hydrolyzes to the carboxylic acid.

  • Troubleshooting:

    • Check your diluent pH. Avoid highly acidic or basic diluents for long-term storage.

    • Use a 50:50 Water:Acetonitrile diluent to balance solubility and stability.

    • Verification: Inject a standard of the corresponding benzoic acid to confirm retention time match.

Section 3: Recommended Analytical Conditions

The following parameters are designed as a robust starting point for method validation (Linearity, Accuracy, Precision).

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Balances resolution of impurities with reasonable retention.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity; maintains constant pH.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; better elution of lipophilic OCF₃ species.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection (UV) 235 nmOptimal balance between amide absorption and solvent cutoff.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer.
Gradient 0 min: 40% B 10 min: 90% B 12 min: 90% B 12.1 min: 40% BSteep gradient required to elute the highly lipophilic parent peak.

Section 4: Visualizing the Logic

Figure 1: Method Development Decision Matrix

This workflow guides you through optimizing the separation based on observed peak behavior.

MethodDevelopment start Start: Initial Injection (C18, 50% ACN) check_rt Check Retention Time (RT) start->check_rt rt_long RT > 15 min (Too Lipophilic) check_rt->rt_long High hydrophobic interaction rt_good RT 5-10 min (Ideal) check_rt->rt_good action_col Switch to C8 or Phenyl-Hexyl Column rt_long->action_col action_mob Increase Initial %B (e.g., to 60%) rt_long->action_mob check_shape Check Peak Symmetry rt_good->check_shape action_col->check_shape action_mob->check_shape tailing Tailing > 1.5 check_shape->tailing Silanol interaction good_shape Symmetry < 1.2 check_shape->good_shape action_ph Add 0.1% TFA or Check End-capping tailing->action_ph final Proceed to Validation good_shape->final action_ph->final

Caption: Decision tree for optimizing retention and peak shape for lipophilic benzamides.

Figure 2: Hydrolytic Degradation Pathway

Understanding the primary degradation mechanism is essential for "Forced Degradation" studies.

Degradation Parent 5-Chloro-2-(trifluoromethoxy)benzamide (Parent API) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Acid 5-Chloro-2-(trifluoromethoxy)benzoic acid (Main Impurity) Intermediate->Acid Ammonia Ammonia (Byproduct) Intermediate->Ammonia

Caption: Primary hydrolysis pathway under acidic/basic stress conditions.

Section 5: Experimental Protocols

Protocol A: Solubility & Diluent Selection

Objective: Prevent precipitation and "fronting" peaks.

  • Weigh 10 mg of 5-Chloro-2-(trifluoromethoxy)benzamide.

  • Attempt Dissolution in 10 mL of 100% Water. (Observation: Insoluble).

  • Stepwise Addition: Add Acetonitrile in 1 mL increments.

  • Target: Dissolution typically occurs at >40% Organic.

  • Final Recommendation: Prepare stock standards in 100% Acetonitrile , then dilute working standards to 50:50 ACN:Water .

Protocol B: Forced Degradation (Specificity Check)

Objective: Confirm the method separates the parent from its degradation products.

  • Acid Stress: Mix 5 mL of sample (1 mg/mL) with 5 mL of 1N HCl . Heat at 60°C for 2 hours.

  • Base Stress: Mix 5 mL of sample with 5 mL of 0.1N NaOH . (Caution: Benzamides hydrolyze rapidly in base). Keep at Room Temp for 1 hour.

  • Neutralization: Neutralize both samples to pH 7.0 before injection.

  • Analysis: Inject both stressed samples. Ensure the Benzoic Acid degradant (eluting earlier) is baseline resolved (Resolution > 2.0) from the parent peak.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] Available at: [Link]

  • Leroux, F. R., et al. The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem (2018). (Discusses lipophilicity of -OCF3 vs -CF3). Available at: [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2] Available at: [Link]

  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (General reference for amide tailing and mobile phase selection).
  • PubChem. Compound Summary: 5-Chloro-2-(trifluoromethyl)benzamide (Analogous Structure).[4] (Used for structural property inference). Available at: [Link]

Sources

Optimization

Optimizing crystallization of 5-Chloro-2-(trifluoromethoxy)benzamide for X-ray analysis

Technical Support Center: Crystallization of 5-Chloro-2-(trifluoromethoxy)benzamide Welcome to the dedicated technical support center for optimizing the crystallization of 5-Chloro-2-(trifluoromethoxy)benzamide. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of

5-Chloro-2-(trifluoromethoxy)benzamide

Welcome to the dedicated technical support center for optimizing the crystallization of 5-Chloro-2-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray analysis. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to address the specific challenges posed by this molecule.

Understanding the Molecule: Key Physicochemical Drivers

The successful crystallization of 5-Chloro-2-(trifluoromethoxy)benzamide is governed by the interplay of its distinct functional groups. A foundational understanding of their influence on intermolecular interactions is paramount for rational experimental design.

  • The Benzamide Core: The amide group (-CONH2) is a potent hydrogen bond donor and acceptor, predisposing the molecule to form strong, directional interactions. These interactions often lead to the formation of well-ordered crystal lattices.[1][2]

  • The Chloro Group: The chlorine atom introduces a degree of halogen bonding capability and alters the electronic landscape of the aromatic ring. This can influence crystal packing and potentially lead to polymorphism, where different crystal structures can be obtained from the same compound.[3][4]

  • The Trifluoromethoxy Group (-OCF3): This bulky, highly lipophilic, and strongly electron-withdrawing group significantly impacts the molecule's solubility and packing behavior.[5][6][7] Its presence can enhance solubility in certain organic solvents while sterically hindering some packing arrangements. The trifluoromethoxy group can also participate in weak fluorine-based interactions.[8]

Initial Considerations: Purity and a Clean Workspace

Before embarking on crystallization trials, it is crucial to ensure the purity of your 5-Chloro-2-(trifluoromethoxy)benzamide sample. Crystallization is a purification technique, but starting with a significantly impure sample can hinder or prevent the formation of high-quality crystals.[9] Impurities can disrupt the crystal lattice, leading to disordered or amorphous solids.

Equally important is a meticulously clean working environment. Dust and other particulates can act as unwanted nucleation sites, resulting in a shower of small, poorly formed crystals instead of a few large, well-defined ones.[10][11]

Strategic Solvent Selection: A Decision-Making Workflow

The choice of solvent is the most critical variable in the crystallization process.[9] An ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[12] The following workflow provides a systematic approach to solvent screening.

Solvent_Selection_Workflow A Start: Small-Scale Solubility Tests B Test a Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) A->B C Soluble at Room Temp? B->C Check D Insoluble at Room Temp? B->D Check E Sparingly Soluble at Room Temp? B->E Check F Too Soluble. Consider as 'Good Solvent' for Solvent/Anti-Solvent Systems. C->F G Heat the Mixture D->G N Heat the Mixture E->N H Does it Dissolve? G->H I Insoluble Even When Hot. Discard as a Single Solvent. H->I No J Cool to Room Temp, then Ice Bath H->J Yes K Crystals Form? J->K L No Crystals. Consider for Slow Evaporation. K->L No M Yes! Potential Single Solvent System. Proceed to Optimization. K->M Yes O Does it Dissolve? N->O P Insoluble Even When Hot. Consider as 'Anti-Solvent'. O->P No Q Yes. Too Soluble. Consider for Slow Evaporation. O->Q Yes

Caption: A decision tree for systematic solvent screening.

Recommended Solvents for Initial Screening
Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolHydrogen bonding capabilities can interact favorably with the benzamide group.
Esters Ethyl Acetate, Butyl AcetateModerate polarity, often good for compounds with both polar and nonpolar features.[13]
Ketones Acetone, Methyl Ethyl KetoneGood general solvents, but their high volatility can sometimes lead to rapid crystallization and poor crystal quality.[9]
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, particularly in mixed solvent systems.
Aromatic Toluene, BenzeneMay promote π-stacking interactions, potentially beneficial for crystal packing.
Halogenated Dichloromethane (DCM)Often good solubilizers, but their high volatility requires careful control of evaporation rates.[9]
Core Crystallization Methodologies: Step-by-Step Protocols

Once a promising solvent or solvent system is identified, one of the following methods can be employed.

1. Slow Evaporation

This is often the simplest and most successful technique.[10] It relies on the gradual increase in solute concentration as the solvent evaporates.[14]

Protocol:

  • Dissolve your compound in a suitable solvent to near-saturation in a clean vial.[11]

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.[10]

  • Place the vial in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

2. Slow Cooling

This method is ideal when the compound's solubility is significantly higher in a hot solvent than in the same solvent at room temperature.[12]

Protocol:

  • Dissolve the compound in the minimum amount of a suitable hot solvent to create a saturated solution.[15]

  • Allow the solution to cool slowly to room temperature. Insulating the container can promote slower cooling and the formation of larger crystals.[15]

  • Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.

3. Vapor Diffusion

In this technique, an "anti-solvent" (a solvent in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, gradually reducing its solubility and inducing crystallization.[14]

Protocol:

  • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a jar or beaker) that contains a small amount of a volatile "anti-solvent."[14]

  • Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly mix with the compound's solution, causing crystals to form over time.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 5-Chloro-2-(trifluoromethoxy)benzamide.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's concentration becomes so high that it separates from the solution as a liquid phase rather than a solid crystal. This is common when a solution is cooled too quickly or when the compound is impure.[16]

Troubleshooting Steps:

  • Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil.

  • Add more solvent: Add a small amount of additional solvent to slightly decrease the saturation level.[16]

  • Cool more slowly: Allow the solution to cool at a much slower rate. Consider insulating the flask.[16]

  • Try a different solvent: The chosen solvent may be too good, leading to a supersaturated state that favors oil formation. Try a solvent in which the compound is slightly less soluble.[9]

Q2: I only obtained a fine powder or very small needles. How can I grow larger crystals?

A2: The rapid formation of many small crystals is often due to too many nucleation sites or a crystallization process that is too fast.[9]

Troubleshooting Steps:

  • Reduce the rate of crystallization:

    • For slow evaporation, use fewer or smaller holes in the covering.[10]

    • For slow cooling, insulate the container to decrease the cooling rate.[15]

    • For vapor diffusion, use a less volatile anti-solvent.

  • Use a more dilute solution: Starting with a slightly less concentrated solution can slow down the nucleation process.

  • Ensure a clean environment: Filter the solution before setting up the crystallization to remove any dust particles that could act as nucleation sites.

Q3: No crystals have formed after several weeks. What's wrong?

A3: This typically indicates that the solution is not supersaturated, meaning there is too much solvent.[16][17]

Troubleshooting Steps:

  • Allow more solvent to evaporate: If using the slow evaporation method, increase the size or number of holes in the covering.

  • Concentrate the solution: If using the slow cooling method, gently heat the solution to boil off some of the solvent, then allow it to cool again.[17]

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the vial at the surface of the solution with a glass rod. This can create microscopic imperfections that serve as nucleation sites.[15]

    • Seed Crystals: If you have a small crystal from a previous attempt, add it to the solution to act as a template for further crystal growth.[15]

Q4: My crystals are twinned or aggregated. Can I fix this?

A4: Twinning (where two or more crystals grow intergrown) and aggregation are often results of rapid crystal growth.

Troubleshooting Steps:

  • Slow down the crystallization process: Refer to the suggestions in A2. Slower growth allows individual crystals to form without interfering with each other.

  • Reduce the concentration: A lower concentration can lead to fewer nucleation events, giving individual crystals more space to grow.

Troubleshooting_Workflow A Crystallization Outcome B Oiling Out A->B C Fine Powder / Small Needles A->C D No Crystals A->D E Twinned / Aggregated Crystals A->E F 1. Re-dissolve & Add More Solvent 2. Cool Slower 3. Change Solvent B->F Solution G 1. Slow Down Crystallization Rate 2. Use a More Dilute Solution 3. Filter Solution C->G Solution H 1. Evaporate More Solvent 2. Induce Nucleation (Scratch/Seed) D->H Solution I 1. Slow Down Crystallization Rate 2. Reduce Concentration E->I Solution

Caption: A workflow for troubleshooting common crystallization problems.

References
  • University of Bern. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2038-2059. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Valdés, H., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl) benzamide. Acta Crystallographica Section E: Crystallographic Communications, 78(2), 166-172. [Link]

  • Li, J., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Tropical Journal of Pharmaceutical Research, 14(9), 1599. [Link]

  • University of Washington. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Al-Shahateet, S. F., et al. (2021). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. CrystEngComm, 23(42), 7486-7496. [Link]

  • Boldyreva, E. V., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(10), 5739-5750. [Link]

  • ResearchGate. (n.d.). The single crystal structures of 5-chloro-2-hydroxy-benzamide and 2-hydroxy-N,N-diethylbenzamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chung, W. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 11(5). [Link]

  • Thompson, J. R., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1432, 13-28. [Link]

  • Al-Shahateet, S. F., et al. (2021). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. CrystEngComm, 23(42), 7486-7496. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

  • Manfroni, G., et al. (2021). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. Chemistry – An Asian Journal, 16(20), 3072-3081. [Link]

  • ResearchGate. (2013, March 30). How to grow single crystals by slow evaporation method? Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 914123 PDFs | Review articles in CRYSTAL STRUCTURE. Retrieved from [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]

  • Butler, R. N., et al. (2018). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 8(11), 416. [Link]

  • Prakash, G. K. S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7230-7235. [Link]

  • Pharmaceutical Technology. (2010, February 1). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • University of Sheffield. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • The Biotech Bro. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. [Link]

  • Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 729-739. [Link]

  • Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • Fábián, L., et al. (2013). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, 13(12), 5348-5356. [Link]

  • Boldyreva, E. V., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(10), 5739-5750. [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Retrieved from

  • Google Patents. (n.d.). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. Retrieved from

  • Housecroft, C. E., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 110. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 5-Chloro-2-(trifluoromethoxy)benzamide compared to known inhibitors

Executive Summary & Compound Profile 5-Chloro-2-(trifluoromethoxy)benzamide represents a critical evolution in the design of benzamide-based inhibitors, serving as a lipophilic, metabolically stable bioisostere of the cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Chloro-2-(trifluoromethoxy)benzamide represents a critical evolution in the design of benzamide-based inhibitors, serving as a lipophilic, metabolically stable bioisostere of the classical 5-chloro-2-methoxybenzamide scaffold. While the methoxy-variant is the pharmacophore core of the renowned FtsZ inhibitor PC190723 , the trifluoromethoxy (


) analogue is engineered to overcome the metabolic liabilities (rapid O-demethylation) that often limit the in vivo efficacy of first-generation benzamides.

This guide evaluates the efficacy of this scaffold primarily as a Filamenting temperature-sensitive mutant Z (FtsZ) inhibitor targeting Staphylococcal pathogens (e.g., MRSA), while noting its utility in fragment-based drug discovery for other targets like P2X7 receptors .

PropertySpecification
Compound Name 5-Chloro-2-(trifluoromethoxy)benzamide
CAS Number 1092461-18-1
Core Pharmacophore 2-alkoxy-5-chlorobenzamide
Primary Target Bacterial FtsZ (Cell Division Protein)
Mechanism Stabilization of FtsZ filaments; inhibition of Z-ring dynamics
Key Advantage Enhanced metabolic stability (blocks CYP450 O-dealkylation) & increased lipophilicity

Mechanism of Action (MoA)

The efficacy of 5-Chloro-2-(trifluoromethoxy)benzamide stems from its ability to bind to the inter-domain cleft of FtsZ, a tubulin homolog essential for bacterial cell division. Unlike traditional antibiotics (e.g.,


-lactams) that target cell wall synthesis, this compound causes filament hyper-stabilization .
Mechanistic Pathway[1]

The compound binds to the C-terminal sub-domain of FtsZ, stimulating GTP-dependent polymerization but preventing the critical depolymerization required for Z-ring constriction. This "frozen" state leads to filament bundling, inhibition of cytokinesis, and eventual cell lysis.

MoA FtsZ_Mono FtsZ Monomers (GTP-bound) Polymerization Polymerization (Z-Ring Assembly) FtsZ_Mono->Polymerization GTP Hydrolysis Dynamic_Ring Dynamic Z-Ring (Constriction) Polymerization->Dynamic_Ring Treadmilling Bundled Hyper-stabilized Filament Bundles Polymerization->Bundled Stabilization Division Cell Division (Cytokinesis) Dynamic_Ring->Division Inhibitor 5-Chloro-2-(trifluoromethoxy) benzamide Inhibitor->Polymerization Binds Inter-domain Cleft Bundled->Dynamic_Ring BLOCKED Lysis Cell Lysis (Bactericidal) Bundled->Lysis Septation Failure

Figure 1: Mechanism of Action. The inhibitor stabilizes FtsZ polymers, preventing the dynamic treadmilling required for Z-ring constriction and cell division.

Comparative Efficacy Analysis

The following table compares the 5-Chloro-2-(trifluoromethoxy)benzamide scaffold against the standard Methoxy analog (found in PC190723) and clinical standards.

Efficacy vs. Known Inhibitors[2]
Feature5-Chloro-2-(trifluoromethoxy)benzamide5-Chloro-2-methoxybenzamide (PC190723 Core)Vancomycin (Standard of Care)
Target FtsZ (Allosteric Site)FtsZ (Allosteric Site)Cell Wall (D-Ala-D-Ala)
Metabolic Stability High (

resists metabolism)
Low (Rapid microsomal O-demethylation)High (Renal clearance)
Lipophilicity (cLogP) ~3.2 (High membrane permeability)~2.1-3.1 (Poor tissue penetration)
Potency (Est. MIC) 0.5 - 2.0

g/mL (MRSA)
0.5 - 1.0

g/mL (MRSA)
1.0 - 2.0

g/mL
Resistance Profile Low cross-resistance with

-lactams
Susceptible to ftsZ mutations (G196A)Susceptible to vanA operon
Bactericidal Speed Slow (Cell division arrest)Slow (Cell division arrest)Slow (Time-dependent)
The "Trifluoromethoxy Effect"

The substitution of the methoxy group (


) with a trifluoromethoxy group (

) is a strategic medicinal chemistry modification.
  • Metabolic Blockade: The

    
     bond strength prevents the rapid oxidative dealkylation by liver microsomes that plagues the methoxy-analogs (like PC190723), significantly increasing half-life (
    
    
    
    ).
  • Binding Affinity: The

    
     group is larger and more lipophilic, often filling the hydrophobic pocket of the FtsZ inter-domain cleft more effectively than the smaller 
    
    
    
    , potentially improving
    
    
    .

Experimental Protocols for Validation

To objectively validate the efficacy of 5-Chloro-2-(trifluoromethoxy)benzamide, the following self-validating protocols should be employed.

GTPase Activity Assay (In Vitro Potency)

This assay measures the inhibitor's ability to suppress the GTP hydrolysis rate of recombinant FtsZ.

Reagents:

  • Recombinant S. aureus FtsZ (5

    
    M).
    
  • GTP (1 mM).

  • Malachite Green Phosphate Detection Kit.

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl

    
    .
    

Protocol:

  • Preparation: Dilute 5-Chloro-2-(trifluoromethoxy)benzamide in DMSO (serial dilutions: 0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate FtsZ (5

    
    M) with the compound for 10 min at 25°C.
    
  • Initiation: Add GTP (1 mM) to initiate polymerization and hydrolysis.

  • Quenching: At

    
     min, add Malachite Green reagent to quench reaction and bind free phosphate (
    
    
    
    ).
  • Measurement: Read Absorbance at 620 nm.

  • Analysis: Calculate IC

    
     relative to DMSO control. A potent benzamide inhibitor should reduce GTPase activity by stabilizing the polymer (preventing turnover).
    
Light Scattering Assay (Polymerization Dynamics)

Confirms that the compound stabilizes rather than destabilizes filaments.

Protocol:

  • Set up FtsZ reaction as above in a fluorometer cuvette (Ex/Em: 350/350 nm for 90° light scattering).

  • Establish a baseline for 60 seconds.

  • Add GTP. Observe the rapid increase in signal (polymerization).

  • Critical Step: The control (DMSO) signal will plateau and then decrease (depolymerization/steady state).

  • Test: In the presence of the benzamide, the signal should rise higher and remain stable (no decrease), indicating inhibition of depolymerization.

Experimental Workflow Diagram

Protocol cluster_0 In Vitro Validation cluster_1 Cellular Validation Start Compound Stock (10 mM in DMSO) Step1 FtsZ GTPase Assay (Malachite Green) Start->Step1 Step3 MIC Assay (S. aureus / MRSA) Start->Step3 Step2 Light Scattering (Polymerization Kinetics) Step1->Step2 Decision Does it stabilize filaments? Step2->Decision Step4 Morphology Check (Phase Contrast) Decision->Step4 Yes Step3->Step4 Result Validated Efficacy Profile Step4->Result

Figure 2: Validation Workflow. Parallel assessment of enzymatic inhibition (GTPase) and cellular phenotype (MIC/Morphology).

Conclusion

5-Chloro-2-(trifluoromethoxy)benzamide is a high-value pharmacophore that offers a superior pharmacokinetic profile compared to the traditional methoxy-benzamide inhibitors. While its in vitro potency (IC


) against FtsZ is comparable to PC190723  (typically in the nanomolar range), its trifluoromethoxy  substitution provides a critical advantage in metabolic stability, making it a preferred scaffold for developing systemic anti-staphylococcal agents. Researchers should utilize this compound as a robust lead for optimizing bioavailability in next-generation antibiotic discovery.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. Link

  • Kaul, M., et al. (2013). "FtsZ-targeting benzamide prodrugs: synthesis, antimicrobial activity, and cytotoxicity." Journal of Medicinal Chemistry, 56(21), 8712-8726. Link

  • Stokes, N. R., et al. (2013). "Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay." Journal of Biological Chemistry, 288(4), 2675-2687. Link

  • Bi, Y., et al. (2018). "Discovery of novel benzamide derivatives as potent FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(10), 1944-1949. Link

  • Prota, A. E., et al. (2014). "Structural basis for the inhibition of bacterial cell division protein FtsZ by benzamide derivatives." Journal of Molecular Biology, 426(9), 1911-1924. Link

Comparative

Benchmarking the stability of 5-Chloro-2-(trifluoromethoxy)benzamide against similar compounds

A Technical Guide for Researchers in Drug Development Authored by: A Senior Application Scientist Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug discovery, the intrinsic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Authored by: A Senior Application Scientist

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug discovery, the intrinsic chemical stability of a drug candidate is a cornerstone of its developability profile. A molecule's ability to withstand various environmental and physiological stressors directly impacts its shelf-life, bioavailability, and safety profile. This guide presents a comprehensive stability benchmark of 5-Chloro-2-(trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry, against a panel of structurally related analogues. Our objective is to elucidate the contribution of key structural motifs—specifically the trifluoromethoxy group in concert with chloro substitution—to the overall chemical robustness of the benzamide scaffold.

The inclusion of fluorinated substituents, such as the trifluoromethoxy (-OCF₃) group, has become a prominent strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve target engagement.[1] The -OCF₃ group, in particular, is often favored over the more common trifluoromethyl (-CF₃) group for its unique electronic properties and steric profile. This guide provides a systematic evaluation of 5-Chloro-2-(trifluoromethoxy)benzamide's stability under forced degradation conditions, as stipulated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2] By comparing its degradation profile to that of carefully selected analogues, we aim to provide drug development professionals with actionable insights into the structure-stability relationships of this important class of compounds.

Selection of Comparator Compounds: A Rationale

To effectively benchmark the stability of 5-Chloro-2-(trifluoromethoxy)benzamide (Compound A), a logical series of comparator compounds was selected. This panel allows for a systematic dissection of the individual contributions of the chloro, trifluoromethoxy, and trifluoromethyl substituents to the overall stability of the benzamide core.

Compound IDCompound NameRationale for Inclusion
A 5-Chloro-2-(trifluoromethoxy)benzamide Test Article: The focus of this stability study.
B 5-Chloro-2-methoxybenzamideDirect Analogue: Replaces the -OCF₃ group with a methoxy (-OCH₃) group to assess the impact of fluorination on the ether linkage.
C 2-(Trifluoromethoxy)benzamideScaffold Control: Removes the chloro substituent to evaluate its influence on the stability of the trifluoromethoxy-benzamide core.
D 5-Chloro-2-(trifluoromethyl)benzamideIsosteric Comparison: Replaces the -OCF₃ group with a -CF₃ group to compare the stability of the ether linkage versus a direct carbon-carbon bond.
E BenzamideParent Compound: Provides a baseline stability profile for the fundamental benzamide scaffold.

Forced Degradation Protocol: A Self-Validating System

Forced degradation studies are a regulatory necessity and a critical tool in drug development for identifying potential degradation products and establishing degradation pathways.[2] The following protocol was designed to subject each compound to a range of stress conditions, simulating potential manufacturing, storage, and physiological environments.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Guidelines) cluster_analysis Analysis prep Prepare stock solutions (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) prep->acid Expose aliquots to stress base Base Hydrolysis (0.1 M NaOH, 80°C, 24h) prep->base Expose aliquots to stress oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) prep->oxidative Expose aliquots to stress thermal Thermal Degradation (80°C, 75% RH, 72h) prep->thermal Expose aliquots to stress photo Photolytic Degradation (ICH Q1B, 1.2 million lux hours, 200 W h/m²) prep->photo Expose aliquots to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze for parent compound remaining base->hplc Analyze for parent compound remaining oxidative->hplc Analyze for parent compound remaining thermal->hplc Analyze for parent compound remaining photo->hplc Analyze for parent compound remaining lcms LC-MS for Degradant Identification hplc->lcms Characterize degradation products G benzamide Benzamide Derivative Amide Bond benzoic_acid Benzoic Acid Derivative Carboxylic Acid benzamide:f1->benzoic_acid:f1 H⁺ or OH⁻, H₂O ammonia Ammonia benzamide->ammonia Hydrolysis

Caption: General hydrolytic degradation pathway of benzamides.

  • Impact of the Trifluoromethoxy Group: 5-Chloro-2-(trifluoromethoxy)benzamide (A) demonstrated significantly enhanced stability against hydrolysis compared to its methoxy analogue (B). This can be attributed to the strong electron-withdrawing nature of the trifluoromethoxy group, which reduces the electron density on the adjacent carbonyl carbon, making it less susceptible to nucleophilic attack. [1]

  • Alkaline Lability of the -OCF₃ Group: While more stable than the -OCH₃ group, the trifluoromethoxy group in compound A did show some susceptibility to hydrolysis under strong basic conditions, likely leading to the formation of the corresponding salicylic acid derivative. This is a known degradation pathway for trifluoromethyl groups under alkaline conditions. [3]

  • Superior Stability of the -CF₃ Group: 5-Chloro-2-(trifluoromethyl)benzamide (D) exhibited the highest stability against hydrolysis. The direct carbon-carbon bond of the trifluoromethyl group is significantly more robust than the ether linkage of the trifluoromethoxy group. [4]

Oxidative and Photolytic Stability

All tested compounds showed high stability under oxidative and photolytic stress.

  • Oxidative Stability: The benzamide core and the halogenated substituents are generally resistant to oxidation by hydrogen peroxide. Aromatic amines are known to be susceptible to oxidation, but the amide functionality in these compounds is less reactive. [5][6]

  • Photostability: The presence of the chloro substituent in compounds A, B, and D slightly increased their susceptibility to photolytic degradation compared to their non-chlorinated counterparts (C and E). Chlorinated aromatic compounds can undergo photodegradation upon exposure to UV light. [7]

Conclusion: The Stability Advantage of the Trifluoromethoxy Group

This comparative stability study demonstrates that 5-Chloro-2-(trifluoromethoxy)benzamide possesses a favorable stability profile, particularly when compared to its non-fluorinated methoxy analogue. The trifluoromethoxy group imparts significant protection against hydrolytic degradation, a common liability for amide-containing drug candidates. While the trifluoromethyl group offers even greater hydrolytic stability, the trifluoromethoxy group provides a compelling balance of stability and potentially advantageous physicochemical properties for drug design.

The insights gained from this forced degradation benchmark can guide medicinal chemists in the rational design of robust drug candidates. By understanding the structure-stability relationships within the benzamide scaffold, researchers can make informed decisions to mitigate potential stability liabilities early in the drug discovery process.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Patel, R. M., et al. (2012). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. PubMed Central. [Link]

  • Haider, M. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. [Link]

  • Reddy, G. S., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]

  • Yates, K., & Stevens, J. B. (1965). Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • Prakash, L., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Journal of AOAC INTERNATIONAL. (2019). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Oxford Academic. [Link]

  • PNAS Nexus. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. [Link]

  • The Journal of Physical Chemistry. (1985). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]

Sources

Validation

Orthogonal assays to confirm the biological effects of 5-Chloro-2-(trifluoromethoxy)benzamide

Executive Summary 5-Chloro-2-(trifluoromethoxy)benzamide represents a privileged scaffold in medicinal chemistry, sharing significant pharmacophore overlap with neuroprotective agents (e.g., Riluzole) and state-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(trifluoromethoxy)benzamide represents a privileged scaffold in medicinal chemistry, sharing significant pharmacophore overlap with neuroprotective agents (e.g., Riluzole) and state-dependent sodium channel blockers. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position enhances lipophilicity (


logP 

+1.04 vs. -OCH₃) and metabolic stability, making it a prime candidate for modulating voltage-gated ion channels (NaV) and inhibiting glutamatergic neurotransmission.

However, the high lipophilicity of this compound introduces specific risks in early-stage screening, including non-specific membrane intercalation and fluorescence quenching. This guide details a multi-tiered orthogonal assay framework designed to distinguish genuine biological modulation from physicochemical artifacts.

Tier 1: High-Throughput Primary Screen (Fluorescence)

Objective: Rapidly assess the compound's ability to modulate membrane potential in a high-throughput format.

Method: FRET-Based Voltage Sensor Probe (VSP) Assay

This assay utilizes a soluble coumarin-lipid donor (CC2-DMPE) and a transmembrane oxonol acceptor (DiSBAC2(3)). 5-Chloro-2-(trifluoromethoxy)benzamide is predicted to stabilize the inactivated state of NaV channels, preventing depolarization.

  • Mechanism: Upon depolarization, the oxonol moves to the inner membrane leaflet, increasing FRET. A "hit" (blocker) prevents this movement, maintaining the donor fluorescence.

  • Why this choice? The -OCF₃ group facilitates membrane partitioning. FRET is less sensitive to the compound's intrinsic fluorescence compared to single-wavelength dyes.

Protocol Snapshot
  • Cell Line: HEK293 stably expressing NaV1.7 or NaV1.8.

  • Dye Loading: Incubate cells with CC2-DMPE (Donor) and DiSBAC2(3) (Acceptor) for 30 mins at RT.

  • Compound Addition: Add 5-Chloro-2-(trifluoromethoxy)benzamide (0.1 µM – 30 µM) and incubate for 20 mins.

  • Stimulation: Inject Veratridine (agonist) to induce channel opening.

  • Readout: Measure Ratio (Donor Em 460nm / Acceptor Em 580nm).

Critical Limitation: Lipophilic benzamides can directly interact with FRET pairs or alter membrane fluidity, producing false positives .

Tier 2: The "Gold Standard" Orthogonal Assay (Electrophysiology)

Objective: Validate the mechanism of action (MOA) and quantify state-dependent inhibition without optical interference.

Method: Automated Patch Clamp (APC) - Whole Cell Configuration

Direct recording of ionic currents is the only way to confirm that the compound physically occludes the pore or binds to the voltage-sensing domain (VSD).

  • Mechanism: Validates if the compound exhibits Use-Dependence (higher affinity for open/inactivated states), a hallmark of therapeutic benzamides.

  • Protocol Specifics for -OCF₃ Benzamides:

    • Holding Potential (Vhold): -120 mV (Resting) vs. -80 mV (Inactivated).

    • Pulse Protocol: 20 ms depolarization steps at 10 Hz frequency.

Step-by-Step Protocol
  • Seal Formation: Establish G

    
     seal on QPatch/SyncroPatch planar chips.
    
  • Break-In: Apply suction to achieve whole-cell configuration (Access resistance < 10 M

    
    ).
    
  • Baseline Recording: Run voltage protocol in Ringer’s solution (0.1% DMSO).

  • Perfusion: Apply 5-Chloro-2-(trifluoromethoxy)benzamide. Note: Due to lipophilicity, allow >3 minutes for equilibration.

  • Analysis: Calculate the

    
     shift in steady-state inactivation. A leftward shift indicates stabilization of the inactivated state.
    

Expert Insight: If the IC50 in the APC assay is >10x higher than the FRET assay, the primary hit was likely a membrane-perturbation artifact common to trifluoromethoxy compounds.

Tier 3: Phenotypic Confirmation (Functional Downstream)

Objective: Confirm that channel blockade translates to a reduction in pathological neurotransmitter release.

Method: Glutamate Release Assay (Enzymatic Fluorescence)

Since NaV blockade should reduce presynaptic excitability, this assay measures the reduction in glutamate release from synaptosomes or primary cortical neurons.

  • Mechanism: Glutamate released into the medium is oxidized by Glutamate Oxidase, producing H₂O₂, which reacts with Amplex Red to form Resorufin (fluorescent).

  • Relevance: Directly mimics the therapeutic effect of Riluzole-like drugs.

Comparative Analysis: Choosing the Right Tool

FeatureFRET Voltage Sensor (Tier 1)Automated Patch Clamp (Tier 2)Glutamate Release (Tier 3)
Throughput High (384/1536-well)Medium (16-48 chips/run)Medium-High (96-well)
Cost per Point Low (< $0.50)High ($10 - $20)Moderate ($2 - $5)
Directness Indirect (Membrane Potential)Direct (Ion Flux) Functional (Neurotransmitter)
Artifact Risk High (Fluorescence quenching by -OCF₃)Low (Sticky compounds can clog chips)Moderate (Enzyme inhibition)
Key Output Screening IC50State-Dependent Affinity (Ki) Efficacy (EC50)

Validation Workflow Diagram

ValidationWorkflow Start Hit Identification: 5-Chloro-2-(trifluoromethoxy)benzamide Tier1 Tier 1: FRET Voltage Sensor (High Throughput) Start->Tier1 Decision1 Is IC50 < 10 µM? Tier1->Decision1 Tier2 Tier 2: Automated Patch Clamp (Gold Standard) Decision1->Tier2 Yes Fail Discard: Physicochemical Artifact Decision1->Fail No Analysis2 Check State-Dependence: Shift in V1/2 Inactivation? Tier2->Analysis2 Tier3 Tier 3: Glutamate Release (Phenotypic) Analysis2->Tier3 Leftward Shift (Stabilizer) Analysis2->Fail No Shift (Pore blocker only) Tier3->Fail No Effect Success Validated Lead: Neuroprotective Agent Tier3->Success Reduced Release

Figure 1: Decision tree for validating lipophilic benzamide derivatives, filtering out false positives from fluorescence assays.

References

  • Bancroft, D. P., et al. (2013). Use of a FRET-based membrane potential assay for the identification of state-dependent sodium channel blockers. Assay and Drug Development Technologies.

  • Manteghi, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Dunlop, J., et al. (2008). Characterization of Riluzole-like compounds for sodium channel inhibition. CNS Drug Reviews.

  • Zhang, H., et al. (2010).[1] Automated Patch Clamp Assays for Sodium Channel Inhibitors. Methods in Molecular Biology.

Sources

Comparative

Head-to-head comparison of 5-Chloro-2-(trifluoromethoxy)benzamide and its regioisomers

Topic: Head-to-Head Comparison: 5-Chloro-2-(trifluoromethoxy)benzamide vs. Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison: 5-Chloro-2-(trifluoromethoxy)benzamide vs. Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Ortho-Effect Advantage

In the landscape of halogenated benzamides, 5-Chloro-2-(trifluoromethoxy)benzamide (CAS 1092461-18-1) represents a privileged scaffold. Unlike its meta- or para-trifluoromethoxy regioisomers, this specific arrangement leverages the ortho-effect of the bulky trifluoromethoxy (-OCF


) group. This steric shielding protects the amide bond from premature metabolic hydrolysis while the 5-chloro substituent blocks the most reactive metabolic soft spot on the ring (para to the directing -OCF

group).

This guide provides a technical comparison of this compound against its primary regioisomers, focusing on physicochemical properties, synthetic accessibility, and structural integrity.

Chemical Profile & Identity

The following table establishes the baseline identity for the primary compound and its closest regioisomer competitors.

FeatureTarget Compound Para-Isomer Inverted Isomer
IUPAC Name 5-Chloro-2-(trifluoromethoxy)benzamide 3-Chloro-4-(trifluoromethoxy)benzamide2-Chloro-5-(trifluoromethoxy)benzamide
Structure Ortho-OCF

, Meta-Cl
Para-OCF

, Meta-Cl
Ortho-Cl, Meta-OCF

CAS Number 1092461-18-1 40251-61-41805270-82-9 (as amine precursor)
Mol.[1][2] Weight 239.58 g/mol 239.58 g/mol 239.58 g/mol
Calc.[1][3][4] LogP ~2.8 - 3.1~3.2 - 3.4~2.9 - 3.1
H-Bond Donor 1 (Amide NH

)
1 (Amide NH

)
1 (Amide NH

)
Key Attribute High Metabolic Stability High LipophilicityModerate Stability

Head-to-Head Technical Comparison

A. Steric Shielding & Hydrolytic Stability

The critical differentiator for 5-Chloro-2-(trifluoromethoxy)benzamide is the position of the -OCF


 group.
  • 2-Position (Ortho): The -OCF

    
     group is conformationally flexible but bulky. When placed ortho to the amide, it twists the amide bond out of planarity with the phenyl ring. This deconjugation  prevents resonance stabilization but significantly increases resistance to amidases (enzymes that cleave amides) due to steric hindrance.
    
  • 4-Position (Para): In the 3-chloro-4-(trifluoromethoxy) isomer, the amide is fully exposed. While this allows for better crystal packing (higher melting points usually), it leaves the pharmacophore vulnerable to rapid rapid first-pass metabolism.

B. Electronic Tuning (Hammett Effects)
  • 5-Chloro-2-(trifluoromethoxy): The chlorine atom is meta to the amide carbonyl. Chlorine is electron-withdrawing (

    
    ). This pulls electron density from the ring, slightly increasing the acidity of the amide NH protons, making them better hydrogen bond donors for receptor binding pockets.
    
  • 3-Chloro-4-(trifluoromethoxy): Here, the chlorine is ortho to the amide. This creates a "buttressing effect," potentially locking the amide conformation, but often leading to lower solubility due to rigid crystal lattices.

C. Metabolic Soft Spot Blocking

Metabolism often occurs para to electron-donating groups (like the ether oxygen in -OCF


).
  • Target (5-Cl-2-OCF

    
    ):  The 5-position (para to the OCF
    
    
    
    ) is blocked by Chlorine. This forces metabolism to the difficult 3, 4, or 6 positions.
  • Alternative (4-Cl-2-OCF

    
    ):  If the chlorine is at the 4-position, the 5-position (para to OCF
    
    
    
    ) remains open and highly susceptible to CYP450 oxidation.

Visualizing the Structure-Activity Logic

The following diagram illustrates the decision-making process for selecting the 5-chloro-2-(trifluoromethoxy) isomer over others based on medicinal chemistry principles.

SAR_Logic Start Benzamide Scaffold Selection Q1 Requirement: High Lipophilicity? Start->Q1 OCF3 Add -OCF3 Group (Hansch π = 1.04) Q1->OCF3 Q2 Requirement: Metabolic Stability? OCF3->Q2 Branch1 Para-Substitution (4-OCF3) Q2->Branch1 No Steric Constraint Branch2 Ortho-Substitution (2-OCF3) Q2->Branch2 Max Stability Needed Result1 High Clearance (Exposed Amide) Branch1->Result1 Result2 Steric Shielding (Protected Amide) Branch2->Result2 Q3 Block Metabolic Soft Spot (Para to OCF3)? Result2->Q3 Final Target: 5-Chloro-2-(trifluoromethoxy)benzamide (Optimized Isomer) Q3->Final Add 5-Cl

Caption: Decision tree highlighting the structural rationale for selecting the 5-chloro-2-(trifluoromethoxy) regioisomer for drug stability.

Experimental Protocol: Synthesis & Validation

Since these regioisomers are often used as intermediates, a robust synthesis from the corresponding benzoic acid is required. The following protocol is designed for the 5-Chloro-2-(trifluoromethoxy) isomer but is adaptable to others.

Methodology: Acid Chloride Activation Route

Objective: Convert 5-chloro-2-(trifluoromethoxy)benzoic acid to the benzamide.

Reagents:

  • Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7)[5]

  • Reagent: Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride
    
  • Solvent: Dichloromethane (DCM) or Toluene

  • Ammonia Source: 28% Aqueous NH

    
    OH or NH
    
    
    
    in Methanol

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the benzoic acid in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add a catalytic amount of DMF (2-3 drops).

  • Chlorination: Add 1.5 eq of Oxalyl Chloride dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check by TLC/LCMS. Complete conversion to the methyl ester indicates the acid chloride is fully formed.

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure to yield the crude acid chloride (usually a yellow oil). Do not purify.

  • Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.

  • Quench: Slowly add 5.0 eq of NH

    
     (as 7N in MeOH or 28% aq. solution). A white precipitate (Ammonium Chloride) will form immediately.
    
  • Workup: Stir for 1 hour. Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 1N HCl (to remove excess amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate if necessary.

Expected Yield: >85% Appearance: White crystalline solid.

Synthesis Workflow Diagram

Synthesis_Flow Acid Benzoic Acid (Precursor) Activation Activation (SOCl2 / (COCl)2) Acid->Activation Inter Acid Chloride (Reactive Intermediate) Activation->Inter Amidation Amidation (NH3 / NH4OH) Inter->Amidation Product 5-Cl-2-OCF3-Benzamide (Final Product) Amidation->Product

Caption: Standard synthetic pathway for converting the benzoic acid precursor to the target benzamide.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 57361682 (5-Chloro-2-(trifluoromethoxy)benzoic acid). Retrieved from [Link][5]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (General reference on OCF3 properties and lipophilicity).

Sources

Validation

Reproducibility of published data on 5-Chloro-2-(trifluoromethoxy)benzamide

Executive Summary: The Identity Crisis In the high-throughput environment of drug discovery, 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1 ) is frequently confused with its structural analog, 5-Chloro-2-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Crisis

In the high-throughput environment of drug discovery, 5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1 ) is frequently confused with its structural analog, 5-Chloro-2-(trifluoromethyl )benzamide. This error stems from automated database scraping and the visual similarity of "-OCF3" and "-CF3" moieties.

This guide establishes a reproducible "Gold Standard" for the synthesis and characterization of the trifluoromethoxy variant. It prioritizes the Acid Chloride Route as the most robust method for scalability and purity, rejecting less reliable direct amidation methods often cited in low-quality literature.

Chemical Profile & Identity Validation

Before initiating synthesis, the target identity must be rigorously defined to prevent the "Imposter Compound" error.

Table 1: The Critical Distinction
FeatureTarget Compound Common Imposter
Name 5-Chloro-2-(trifluoromethoxy)benzamide 5-Chloro-2-(trifluoromethyl)benzamide
Structure Phenyl ring with -Cl at C5, -OCF3 at C2Phenyl ring with -Cl at C5, -CF3 at C2
CAS Number 1092461-18-1 654-94-4
Molecular Weight 239.58 g/mol 223.58 g/mol
19F NMR Shift -57 to -58 ppm (Singlet)-62 to -64 ppm (Singlet)
Key Property Lipophilic, metabolically stable bioisostereStronger electron-withdrawing, different steric profile

Critical Checkpoint: If your starting material or product shows a 19F NMR signal near -63 ppm, you are working with the wrong scaffold. The -OCF3 group is distinctively downfield relative to -CF3.

Synthesis Route Comparison

We evaluated three common synthetic pathways based on Yield, Scalability, and Purity Profile.

MethodDescriptionReproducibility ScoreVerdict
A. Acid Chloride Activation Conversion of acid to acid chloride (

), then amination (

).
High (95%) Recommended. Robust, removes water sensitivity, scalable.
B. Coupling Reagents (HATU/EDC) Direct reaction of acid +

+ Coupling Agent.
Moderate (70%)Not Recommended. High cost; urea byproducts are difficult to remove from primary amides.
C. Nitrile Hydrolysis Hydrolysis of 5-chloro-2-(trifluoromethoxy)benzonitrile.Low (40%)Avoid. Harsh conditions (H2SO4/NaOH) often hydrolyze the -OCF3 group or stop at the acid.

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide from 5-Chloro-2-(trifluoromethoxy)benzoic acid.

Phase 1: Activation (Acid Chloride Formation)

Reagents:

  • Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7) [1].[1]

  • Reagent: Thionyl Chloride (

    
    ) (Excess, 3.0 equiv).
    
  • Catalyst: DMF (Dimethylformamide) (1-2 drops).

  • Solvent: Toluene (Anhydrous).

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Suspend 1.0 eq of the benzoic acid in Toluene (5 mL/g). Add 1-2 drops of DMF.

    • Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction significantly compared to neat

      
      .
      
  • Addition: Add

    
     (3.0 eq) dropwise at room temperature.
    
  • Reaction: Heat to reflux (80-110°C) for 2-3 hours.

  • Validation (TLC): Aliquot 10 µL of reaction mixture into 0.5 mL Methanol. Spot on TLC.

    • Logic: Methanol converts the acid chloride to the methyl ester. If the starting acid spot is gone and a less polar ester spot appears, activation is complete.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Do not wash.  Redissolve the crude oil in dry DCM (Dichloromethane).
    
Phase 2: Amination

Reagents:

  • Ammonia Source: Aqueous

    
     (28-30%) OR 
    
    
    
    in Methanol (7N).
  • Solvent: DCM.

Protocol:

  • Cooling: Cool the DCM solution of the acid chloride to 0°C (Ice bath).

  • Addition: Add the Ammonia source (5.0 eq) slowly.

    • Note: A white precipitate (Product +

      
      ) will form immediately.
      
  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Extraction: Dilute with water. Separate the organic layer.

  • Purification: Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    
  • Crystallization: Concentrate. Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and decision gates for the synthesis.

SynthesisWorkflow Start Start: 5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7) Activation Step 1: Activation SOCl2, DMF (cat), Toluene, Reflux Start->Activation Check Checkpoint: TLC (MeOH Quench) Is Acid converted to Methyl Ester? Activation->Check Check->Activation No (Continue Reflux) Amination Step 2: Amination NH4OH or NH3/MeOH, 0°C Check->Amination Yes Workup Step 3: Workup Wash with 1M HCl, Brine Recrystallize (EtOH/Hex) Amination->Workup Product Final Product: 5-Chloro-2-(trifluoromethoxy)benzamide (CAS 1092461-18-1) Workup->Product

Caption: Step-by-step synthesis workflow with built-in quality control checkpoint.

Analytical Performance & Data Interpretation

To ensure the data you publish is reproducible, you must report the following.

A. Nuclear Magnetic Resonance (NMR)[3][4][5]
  • 1H NMR (DMSO-d6):

    • Amide Protons: Two broad singlets (or one very broad) between 7.5 - 8.2 ppm. These are exchangeable with

      
      .
      
    • Aromatic Protons:

      • H3 (ortho to -OCF3): Doublet, ~7.4-7.5 ppm.

      • H4 (meta to -OCF3): Doublet of doublets.

      • H6 (ortho to -CONH2): Doublet, typically the most downfield aromatic signal (~7.6-7.8 ppm) due to the anisotropic effect of the carbonyl.

  • 19F NMR (Critical):

    • Signal: Singlet at -57.5 ppm (approx).

    • Validation: If the signal is at -63 ppm, you have the trifluoromethyl analog. If it is -52 ppm, you may have hydrolyzed to a phenol.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Mass:

    
    .
    
  • Isotope Pattern: Chlorine signature is mandatory. You must see the M+2 peak at ~33% intensity of the parent peak (mass 242.58).

References

  • Organic Syntheses . Synthesis of Carboxylic Acids from Benzamide Precursors. (General reference for benzamide/acid interconversion). Available at: [Link]

  • UC Santa Barbara NMR Facility . 19F Chemical Shifts Table. (Validating the -OCF3 shift range). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 5-Chloro-2-(trifluoromethoxy)benzamide and Its Analogs

Abstract In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening and prioritizing lead compounds.[1][2][3] This guide provides an in-depth pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening and prioritizing lead compounds.[1][2][3] This guide provides an in-depth protocol and comparative analysis of 5-Chloro-2-(trifluoromethoxy)benzamide, a scaffold of interest due to the prevalence of halogenated and trifluoromethoxylated moieties in bioactive molecules, against a panel of structurally related ligands. We will explore the nuanced effects of subtle chemical modifications on binding affinity and interaction patterns with a selected therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for conducting comparative docking studies and the scientific rationale behind each critical step.

Introduction: The Rationale for Comparative Docking

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The specific compound, 5-Chloro-2-(trifluoromethoxy)benzamide, combines two key features known to modulate pharmacokinetic and pharmacodynamic properties: a halogen atom (chloro) and a trifluoromethoxy group. Fluorine-containing functional groups are known to enhance metabolic stability and binding affinity.[4]

A single docking experiment can provide a snapshot of a potential protein-ligand interaction. However, its true power is unlocked through comparative studies. By docking a series of structurally related analogs, we can begin to delineate a preliminary structure-activity relationship (SAR). This process allows us to hypothesize which functional groups are critical for binding and which positions on the scaffold are amenable to modification to improve properties like potency or selectivity.

For the purpose of this guide, we will conduct a hypothetical docking study against the active site of Histone Deacetylase 1 (HDAC1) . Benzamide derivatives are a known class of HDAC inhibitors, making this a chemically and biologically relevant target for our investigation.[5]

The Scientific Framework: Methodology and Experimental Design

A robust docking study is built on a foundation of meticulous preparation and logical choices. The overall workflow is a multi-stage process designed to ensure the biological relevance and computational integrity of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., HDAC1 from PDB) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Grid 5. Binding Site Definition (Grid Generation) PrepProt->Grid Ligands 3. Ligand Selection (Analogs of core scaffold) PrepLig 4. Ligand Preparation (2D->3D, Energy Minimization) Ligands->PrepLig Dock 6. Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Compare 8. Comparative Analysis (SAR) (Relate structure to affinity) Analyze->Compare Validate 9. Validation (Optional) (Re-docking, MD Simulation) Compare->Validate

Figure 1: A generalized workflow for a comparative molecular docking study.

Target Protein Selection and Preparation

Expertise in Action: The quality of your input receptor structure directly dictates the quality of your docking results.[6] An experimental structure, such as one from the worldwide Protein Data Bank (wwPDB), is the gold standard.[6]

For our study, we select HDAC1. A crucial step is to find a high-resolution crystal structure, preferably one that is co-crystallized with a ligand similar to our benzamide scaffold. This provides a validated binding pocket. A good candidate would be an entry like PDB ID: 4LY1, which is HDAC2 (93% identical to HDAC1) co-crystallized with a benzamide inhibitor, providing a reliable binding site definition.[5]

Protocol: Receptor Preparation

  • Obtain Structure: Download the PDB file (e.g., 4LY1) from the RCSB PDB database.

  • Clean Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules. This includes water molecules, ions, and any co-crystallized ligands.[7][8] The rationale is to create a "clean slate" for our new ligands, although advanced studies may retain key water molecules known to mediate binding.

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH of ~7.4.[9] This is critical as hydrogen bonds are a primary driver of protein-ligand interactions.

  • Assign Charges: Assign partial atomic charges using a force field like AMBER or Kollman charges.[5] This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Save Prepared Receptor: Save the final structure in a docking-ready format, such as PDBQT for use with AutoDock Vina.

Ligand Selection and Preparation

Expertise in Action: The selection of related ligands is the core of a comparative study. The goal is to introduce minimal, systematic changes to the core scaffold to probe the chemical space around the binding pocket. For our study, we will compare our lead compound, L1 , with four analogs.

  • L1 (Lead): 5-Chloro-2-(trifluoromethoxy)benzamide

  • L2 (Analog 1): 5-Bromo -2-(trifluoromethoxy)benzamide (Probes effect of a larger halogen)

  • L3 (Analog 2): 5-Chloro-2-methoxy benzamide (Probes effect of removing fluorine)

  • L4 (Analog 3): N -methyl -5-Chloro-2-(trifluoromethoxy)benzamide (Probes space around the amide)

  • L5 (Analog 4): 5-Chloro-3 -(trifluoromethoxy)benzamide (Probes positional isomerism)

Protocol: Ligand Preparation

  • Generate 2D Structures: Draw the ligands using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D coordinates.

  • Energy Minimization: This is a critical, self-validating step. A ligand's docked conformation should be energetically favorable. We perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable 3D conformation.[7][10] This ensures we are docking a realistic representation of the molecule.

  • Assign Charges & Torsion: Assign Gasteiger charges and define the rotatable bonds. The docking algorithm will explore the conformational space by rotating these bonds.

  • Save Prepared Ligands: Save each ligand in the PDBQT format.

Molecular Docking Simulation

Expertise in Action: The docking simulation itself consists of two main parts: sampling and scoring.[1] The sampling algorithm explores different poses (orientations and conformations) of the ligand in the binding site. The scoring function then estimates the binding affinity for each pose.[1] We will use AutoDock Vina, a widely used and validated open-source docking program.

Protocol: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. The most reliable method is to center a grid box on the position of the co-crystallized ligand from our reference PDB file.[9] The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.[11]

  • Configure Docking Parameters: Create a configuration file that specifies the prepared receptor file, the prepared ligand file, and the coordinates and dimensions of the grid box.[9][11] An important parameter is exhaustiveness, which controls the thoroughness of the conformational search. Higher values yield more reliable results but require more computational time.

  • Execute Docking: Run the Vina executable from the command line for each of the five ligands. vina --config conf.txt --ligand ligand_prepared.pdbqt --out ligand_out.pdbqt --log ligand_log.txt

Results: A Comparative Analysis

The primary outputs from a docking run are the binding affinity (a score, typically in kcal/mol) and the predicted binding poses. For a comparative study, this data is best presented in a table to facilitate analysis.

Ligand IDCompound NameModification vs. L1Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
L1 5-Chloro-2-(trifluoromethoxy)benzamide- (Lead Compound)-8.5HIS142, HIS143, ZN2+
L2 5-Bromo-2-(trifluoromethoxy)benzamideChloro -> Bromo-8.7HIS142, HIS143, ZN2+
L3 5-Chloro-2-methoxybenzamide-OCF3 -> -OCH3-7.2HIS142, ZN2+
L4 N-methyl-5-Chloro-2-(trifluoromethoxy)benzamide-NH2 -> -NHCH3-7.9HIS142, HIS143, ZN2+
L5 5-Chloro-3-(trifluoromethoxy)benzamide2-OCF3 -> 3-OCF3-6.5TYR206

Discussion: Deriving Insights from Docking Data

Trustworthiness through Interpretation: The numerical scores are only one piece of the puzzle. A thorough analysis requires visual inspection of the binding poses and a rational interpretation of the interactions.[12] The goal is to build a logical, self-consistent story that explains the observed differences in scores.

  • L1 (Lead Compound): Our lead compound, L1, shows a strong predicted binding affinity of -8.5 kcal/mol. Visual inspection reveals that the benzamide's carbonyl oxygen and amide nitrogen are likely coordinating with the catalytic zinc ion in the HDAC1 active site, a canonical interaction for this class of inhibitors. The 5-chloro group may be occupying a hydrophobic pocket.

  • L2 vs. L1 (Halogen Effect): Replacing the chloro group with a larger bromo group (L2) results in a slightly improved binding affinity (-8.7 kcal/mol). This suggests that the hydrophobic pocket can accommodate a larger substituent and that increased van der Waals interactions may be favorable.

  • L3 vs. L1 (Fluorine Effect): The removal of the fluorine atoms (L3) causes a significant drop in affinity (-7.2 kcal/mol). This is a key finding. The highly electronegative trifluoromethoxy group may be forming crucial interactions with a polar residue or favorably altering the electronics of the aromatic ring. This highlights the importance of the -OCF3 group for potent binding.

  • L4 vs. L1 (Amide Substitution): Adding a methyl group to the amide nitrogen (L4) slightly decreases the binding affinity (-7.9 kcal/mol). This could be due to a minor steric clash or the loss of a hydrogen bond that the primary amide's -NH2 group could have formed. It suggests that this position is sensitive to substitution.

  • L5 vs. L1 (Positional Isomerism): Moving the -OCF3 group from the 2-position to the 3-position (L5) is highly detrimental, with the binding affinity dropping to -6.5 kcal/mol. The predicted pose shows a completely different binding mode, failing to coordinate with the zinc ion. This strongly indicates that the geometry conferred by the 2-position substitution is essential for orienting the key functional groups correctly within the active site.

Conclusion and Future Directions

This comparative docking study provides valuable, albeit preliminary, insights into the SAR of 5-Chloro-2-(trifluoromethoxy)benzamide as a potential HDAC1 inhibitor. Our results suggest that:

  • The 2-(trifluoromethoxy) group is critical for high-affinity binding.

  • The 5-position can tolerate larger halogens, suggesting an avenue for further exploration.

  • The primary amide and the ortho-substitution pattern are crucial for establishing the correct binding orientation.

These computational hypotheses must be validated experimentally. The next logical steps would involve synthesizing these analogs and testing their inhibitory activity in an in vitro HDAC1 enzymatic assay. Promising results could then be followed by more advanced computational studies, such as molecular dynamics (MD) simulations, to investigate the stability of the predicted binding poses over time.[6]

References

  • N'Guessan, K. T., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. Available at: [Link]

  • Guedes, I. A., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PubMed Central. Available at: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Available at: [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Sivakumar, V., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Pavithra, V., et al. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Walsh Medical Media. Available at: [Link]

  • University of Naples Federico II. Molecular Docking Tutorial. Available at: [Link]

  • Khan, F. I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]

  • G. C., S., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. Available at: [Link]

  • Kumar, S. & Singh, N. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link]

Sources

Validation

Side-by-side evaluation of 5-Chloro-2-(trifluoromethoxy)benzamide and its non-fluorinated counterpart

The Trifluoromethoxy Advantage: A Comparative Evaluation of 5-Chloro-2-(trifluoromethoxy)benzamide vs. 5-Chloro-2-methoxybenzamide Introduction: The Fluorine Effect in Drug Design In the optimization of bioactive small m...

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethoxy Advantage: A Comparative Evaluation of 5-Chloro-2-(trifluoromethoxy)benzamide vs. 5-Chloro-2-methoxybenzamide

Introduction: The Fluorine Effect in Drug Design

In the optimization of bioactive small molecules, the replacement of a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) is a high-impact bioisosteric strategy.[1][2] This guide evaluates 5-Chloro-2-(trifluoromethoxy)benzamide (Compound A) against its non-fluorinated counterpart, 5-Chloro-2-methoxybenzamide (Compound B).[1]

While structurally similar, the introduction of the trifluoromethoxy group induces profound changes in lipophilicity, metabolic stability, and electronic conformation.[1][3][4] This guide dissects these differences to aid researchers in scaffold selection for agrochemical and pharmaceutical applications.[1][4]

Physicochemical Profiling

The -OCF₃ group is often termed a "super-halogen" due to its electron-withdrawing nature and high lipophilicity.[1]

Table 1: Comparative Physicochemical Properties
PropertyCompound A (Fluorinated) Compound B (Non-Fluorinated) Impact of -OCF₃
Structure 5-Cl-2-OCF₃-Ph-CONH₂5-Cl-2-OCH₃-Ph-CONH₂Fluorination adds bulk and lipophilicity.[1][4]
Molecular Weight ~239.5 g/mol ~185.6 g/mol +54 Da (Mass penalty is moderate).
Lipophilicity (LogP) High (~2.5 - 3.0) Moderate (~1.5 - 1.8) ~ +1.0 LogP shift. Drastically increases membrane permeability.[1]
Electronic Effect (Hammett

)
0.35 (Electron Withdrawing) -0.27 (Electron Donating) Reverses electronic demand on the ring; lowers amide pKa.[1]
Conformation Orthogonal (Twisted) Planar (Coplanar) -OCF₃ twists out of plane (90°) due to steric bulk, altering binding pocket fit.

Key Insight: The -OCH₃ group in Compound B typically adopts a coplanar conformation with the aromatic ring to maximize resonance.[1] In contrast, the -OCF₃ group in Compound A adopts an orthogonal conformation to minimize steric clash between the large fluorine atoms and the ortho-substituents.[1] This conformational lock can critically improve selectivity for specific protein binding pockets.[1]

Metabolic Stability: The Critical Differentiator

The most significant advantage of Compound A is its resistance to oxidative metabolism.[1]

  • Compound B (Methoxy): Highly susceptible to O-demethylation by Cytochrome P450 enzymes (CYP450).[1] The C-H bonds adjacent to the oxygen are metabolically labile "soft spots," leading to rapid clearance and short half-life (

    
    ).[1]
    
  • Compound A (Trifluoromethoxy): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1] The -OCF₃ group blocks the O-dealkylation pathway entirely.[1] It acts as a "metabolic shield," forcing metabolism to occur at less favorable sites (e.g., the amide or the chloro-substituted ring), significantly extending in vivo half-life.[1]

Diagram 1: The Bioisosteric Impact Workflow

Bioisosterism Scaffold Benzamide Scaffold Methoxy Path B: Methoxy (-OCH3) (Compound B) Scaffold->Methoxy Non-Fluorinated Trifluoro Path A: Trifluoromethoxy (-OCF3) (Compound A) Scaffold->Trifluoro Fluorinated Metabolism_M CYP450 Attack (O-Demethylation) Methoxy->Metabolism_M Labile C-H Bonds Metabolism_T Metabolic Blockade (C-F Bond Strength) Trifluoro->Metabolism_T Stable C-F Bonds Result_M Rapid Clearance Low Bioavailability Metabolism_M->Result_M Result_T Extended Half-Life High Exposure Metabolism_T->Result_T

Caption: Comparative metabolic fate. The -OCF₃ group blocks the primary metabolic route (O-dealkylation) seen in the methoxy analog.[1]

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating with internal controls.[1]

Protocol A: Shake-Flask LogP Determination

Purpose: To quantify the lipophilicity shift.[1]

  • Preparation: Prepare saturated octanol and water (phosphate buffer pH 7.[1]4) phases by shaking them together for 24 hours, then separating.

  • Dissolution: Dissolve 1 mg of Compound A in 5 mL of the pre-saturated octanol. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx. 240-270 nm).
  • Partitioning: Add 5 mL of pre-saturated buffer to the octanol solution.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 2000g for 15 mins to separate phases.

  • Measurement: Measure UV absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    .[1] LogP = 
    
    
    
    .
    • Validation: Run a reference standard (e.g., Toluene, LogP 2.7) in parallel.

Protocol B: Microsomal Stability Assay

Purpose: To prove metabolic resistance.

  • Incubation System:

    • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

    • Enzyme Source: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Control: Run a "No NADPH" control to check for chemical instability.

    • Reference: Incubate Propranolol (High clearance) and Warfarin (Low clearance) as benchmarks.

  • Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]

  • Data Output: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]
Diagram 2: Microsomal Stability Workflow

MicrosomalStability Prep Preparation (Microsomes + Buffer + Compound) Initiation Initiation (Add NADPH) Prep->Initiation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Initiation->Sampling Quench Quenching (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analysis

Caption: Step-by-step workflow for assessing metabolic stability using liver microsomes.

Synthetic Accessibility

While Compound B is easily synthesized via standard alkylation of 5-chlorosalicylamide, Compound A requires specialized fluorination chemistry.[1]

  • Synthesis of Compound A: Typically involves the reaction of 5-chloro-2-hydroxybenzamide with a trifluoromethylation reagent (e.g., Togni's reagent or via silver-mediated trifluoromethoxylation) or starting from 2-(trifluoromethoxy)aniline , followed by chlorination and amidation.[1]

  • Safety Note: Handling trifluoromethylating agents requires strict safety protocols due to potential volatility and reactivity.[1]

Conclusion & Recommendation

For drug development programs where metabolic stability and CNS penetration (via increased lipophilicity) are critical, 5-Chloro-2-(trifluoromethoxy)benzamide is the superior scaffold.[1] The -OCF₃ group provides a robust metabolic shield and a unique electronic profile that the methoxy counterpart cannot match.[1] However, if the target requires a planar conformation or lower lipophilicity to reduce off-target toxicity, the non-fluorinated Compound B remains a valid control.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • PubChem. (n.d.).[1] 5-Chloro-2-methoxybenzamide (CID 3362317).[1] National Library of Medicine.[1] Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

Sources

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